Methyl 2-amino-5-bromo-4-chlorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-5-bromo-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXIVPLXMVFFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700955 | |
| Record name | Methyl 2-amino-5-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765211-09-4 | |
| Record name | Methyl 2-amino-5-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Halogenated Building Block
An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, properties, applications, and handling, grounded in established chemical principles.
This compound is a polysubstituted aromatic ester. Its structure is characterized by an aniline core functionalized with bromo, chloro, and methyl ester groups, making it a highly valuable and versatile intermediate in organic synthesis. The precise arrangement of these functional groups offers multiple reactive sites, enabling chemists to construct complex molecular architectures. This compound is primarily utilized as a building block for creating active pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2] Its CAS number is 765211-09-4 .[3][4][5]
Part 1: Core Physicochemical and Structural Data
A thorough understanding of a compound's physical properties is foundational to its application in experimental work. The data below has been compiled from various chemical suppliers and databases.
Chemical Structure
Caption: Chemical structure of this compound.
Properties Summary
| Property | Value | Source |
| CAS Number | 765211-09-4 | [3][4][5] |
| Molecular Formula | C₈H₇BrClNO₂ | [3][6] |
| Molecular Weight | 264.50 g/mol | [3] |
| Appearance | Solid | [6] |
| Boiling Point | 344 °C at 760 mmHg | [3] |
| Density | 1.676 g/cm³ | [3] |
| Flash Point | 161.9 °C | [3] |
| Storage | Room Temperature, Sealed in Dry, Protect from Light | [3] |
Part 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is not commonly detailed in open literature. However, a logical and reliable route can be designed based on well-established organic reactions, specifically the Fischer-Speier esterification of the corresponding carboxylic acid. This protocol assumes the availability of the precursor, 2-amino-5-bromo-4-chlorobenzoic acid.
Experimental Protocol: Fischer-Speier Esterification
This method involves the acid-catalyzed reaction between the carboxylic acid precursor and methanol. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol.
Materials:
-
2-amino-5-bromo-4-chlorobenzoic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 1.0 equivalent of 2-amino-5-bromo-4-chlorobenzoic acid in an excess of anhydrous methanol (approx. 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 equivalents) dropwise to the suspension. The addition is exothermic and should be done slowly.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 65°C for methanol). Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. A precipitate of the crude product should form. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the Fischer-Speier esterification synthesis.
Part 3: Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its utility as a versatile synthetic intermediate. The amino, bromo, chloro, and ester functional groups can be selectively modified, making it a powerful tool for medicinal and agricultural chemists.
-
Pharmaceutical Synthesis: Halogenated anthranilate derivatives are foundational in building a wide range of pharmacologically active molecules.[7] The amino group can be acylated, alkylated, or transformed into a heterocyclic ring system. The halogen atoms are key sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-nitrogen bonds. Analogous compounds are used as key intermediates in the synthesis of drugs like Tolvaptan and various quinazolinone-based agents.[7][8]
-
Agrochemical Development: The structural motifs present in this compound are also found in many modern herbicides, fungicides, and pesticides.[1] The ability to fine-tune the substitution pattern on the aromatic ring allows for the optimization of a compound's biological activity and environmental profile.[1]
Role as a Versatile Chemical Intermediate
Caption: Potential synthetic pathways from the core compound.
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related analogs like methyl 2-amino-5-chlorobenzoate provides reliable guidance.[9] This compound should be handled with care in a laboratory setting.
Hazard Identification (based on analogs):
-
Skin Irritation (Category 2): Causes skin irritation.[9][10]
-
Eye Irritation (Category 2): Causes serious eye irritation.[9][10]
-
Respiratory Irritation: May cause respiratory irritation.[9][10]
Handling and Personal Protective Equipment (PPE)
| Precaution | Recommendation | Rationale |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of dust or vapors.[11] |
| Eye Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH). | To prevent eye contact and serious irritation.[9][11] |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. | To prevent skin irritation upon contact.[11][12] |
| Respiratory | Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate. | To prevent respiratory tract irritation.[9][10] |
| General Hygiene | Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling. | Standard good laboratory practice to prevent ingestion.[12] |
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a catalog chemical; it is a potent synthetic tool. Its multifunctionality allows for divergent synthesis strategies, making it a valuable precursor in the quest for new pharmaceuticals and agrochemicals. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in a safe and effective manner.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]
- 3. lookchem.com [lookchem.com]
- 4. 765211-09-4|this compound|BLD Pharm [bldpharm.com]
- 5. rndmate.com [rndmate.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methyl 2-amino-5-bromo-4-chlorobenzoate physical properties
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-bromo-4-chlorobenzoate
Introduction
This compound is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. Its multifaceted structure, featuring amino, ester, bromo, and chloro functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, safety protocols, and applications, tailored for researchers and professionals in chemical synthesis and drug development. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel pharmaceutical and agrochemical agents.[1]
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is fundamental for any experimental work. The structural arrangement of substituents on the benzene ring dictates its reactivity and physical characteristics.
-
Chemical Name: this compound[2]
-
Synonyms: 2-Amino-5-bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 2-amino-5-bromo-4-chloro-, methyl ester[2][3]
-
Molecular Weight: 264.50 g/mol [2]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Solid | [3] |
| Boiling Point | 344 °C at 760 mmHg | [2] |
| Density | 1.676 g/cm³ | [2] |
| Flash Point | 161.9 °C | [2] |
| Water Solubility | 11.17 mg/L at 25 °C (predicted) | [2] |
| XLogP3 | 4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
Spectral Data Insights
While raw spectral data is not publicly available without specific batch analysis, the structure allows for the prediction of key spectral features essential for characterization:
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The aromatic protons will appear as singlets or doublets depending on their coupling, shifted downfield due to the electron-withdrawing effects of the halogens and the ester group. The amine protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet around 3.8-3.9 ppm.
-
¹³C NMR (Carbon NMR): The spectrum will display eight distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The aromatic carbons will appear in the 110-150 ppm range, with their chemical shifts influenced by the attached substituents (amino, bromo, chloro, and carboxyl groups). The methyl carbon of the ester will be the most upfield signal.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Cl/C-Br stretching in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a definitive feature for confirming the compound's identity. The exact mass is 262.93487 Da.[2]
Applications in Synthetic Chemistry
This compound is not an end-product but a highly valuable intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
-
Pharmaceutical Synthesis: The aromatic amine can be diazotized to introduce other functional groups. The bromo and chloro substituents are ideal handles for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, which are fundamental for building the carbon-carbon and carbon-heteroatom bonds prevalent in active pharmaceutical ingredients (APIs).[1]
-
Agrochemical Development: Similar to pharmaceuticals, the halogenated aromatic core is a common motif in modern pesticides and herbicides. This intermediate serves as a precursor for creating new agrochemicals with targeted biological activity.[1]
-
Material Science: Substituted anilines and benzoic acids are used in the synthesis of polymers and dyes.
Illustrative Synthetic Workflow
The synthesis of compounds like this compound typically involves a multi-step process starting from simpler, commercially available materials. A plausible route would be the halogenation and subsequent esterification of an aminobenzoic acid precursor.
Caption: A potential two-step synthesis pathway for the target compound.
Experimental Protocol: Fischer Esterification (Step 2)
This protocol outlines the conversion of the carboxylic acid intermediate to the final methyl ester product.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromo-4-chlorobenzoic acid (1.0 eq).
-
Reagents: Add an excess of methanol (e.g., 10-20 volumes) to serve as both the solvent and the reagent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure this compound.
Safety and Handling
Proper handling of this chemical is essential to ensure laboratory safety. The following information is based on available safety data for structurally similar compounds.
-
Storage: Keep in a dark place, sealed in a dry, and well-ventilated environment.[2] Recommended storage temperature is often room temperature or refrigerated (2-8°C).[6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7] Work in a well-ventilated area or under a chemical fume hood.[7][8]
-
Hazards: While a specific safety data sheet for this exact isomer is not broadly available, related compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[7] May cause respiratory irritation.[7]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7][8]
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][8]
-
References
- 1. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 765211-09-4|this compound|BLD Pharm [bldpharm.com]
- 5. rndmate.com [rndmate.com]
- 6. METHYL 4-AMINO-3-BROMO-5-CHLOROBENZOATE CAS#: 914636-88-7 [m.chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Methyl 2-amino-5-bromo-4-chlorobenzoate molecular weight
An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated anthranilate derivative that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring amino, methyl ester, bromo, and chloro groups on a benzene ring—provides multiple reactive sites for chemical modification. This structural complexity makes it a valuable intermediate in the synthesis of complex target molecules, particularly in the fields of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its chemical properties, logical synthetic routes, and significant applications, tailored for researchers and professionals in drug discovery and chemical development.
Physicochemical and Structural Properties
The precise arrangement of functional groups and halogen atoms in this compound dictates its reactivity and physical characteristics. These properties are fundamental for its use in further synthetic transformations, influencing reaction conditions, solubility, and purification strategies.
The molecular formula of the compound is C₈H₇BrClNO₂.[1] Its molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. The calculated molecular weight is approximately 264.50 g/mol .[1][2][3]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇BrClNO₂ | [1][3] |
| Molecular Weight | 264.50 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | [1] |
| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N | [1] |
| Boiling Point | 344 °C at 760 mmHg | [4] |
| Density | 1.676 g/cm³ | [4] |
| Flash Point | 161.9 °C | [4] |
The structure contains a nucleophilic amino group and an electrophilic ester group, while the halogen atoms provide sites for cross-coupling reactions or can serve to modulate the electronic properties and lipophilicity of derivative compounds.
Caption: 2D Structure of this compound.
Retrosynthetic Analysis and Synthesis Pathway
From a synthetic standpoint, the molecule can be constructed from simpler, commercially available precursors. A logical retrosynthetic approach involves disconnecting the ester and halogen functionalities, pointing towards a substituted anthranilic acid as a key intermediate. The synthesis generally involves a multi-step process that requires careful control of regioselectivity.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: A Plausible Synthetic Route
A feasible synthesis begins with 4-chloroanthranilic acid, proceeds through regioselective bromination, and concludes with esterification.
Step 1: Bromination of 4-Chloroanthranilic Acid
The introduction of a bromine atom onto the 4-chloroanthranilic acid ring is a critical step. The amino group is an activating ortho-, para-director. Since the para position is blocked by the chlorine atom, bromination is directed to the ortho position (position 3) or the second ortho position (position 5). Steric hindrance from the adjacent carboxylic acid group at position 1 and the chlorine at position 4 favors substitution at the less hindered position 5.
-
Materials : 4-chloroanthranilic acid, N-Bromosuccinimide (NBS), Acetonitrile (solvent).
-
Procedure :
-
Dissolve 4-chloroanthranilic acid in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0-5°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature. The use of NBS is preferable to liquid bromine for milder conditions and improved handling.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 2-amino-5-bromo-4-chlorobenzoic acid can be purified by recrystallization.
-
Step 2: Fischer Esterification
The final step is the conversion of the carboxylic acid to a methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.
-
Materials : 2-amino-5-bromo-4-chlorobenzoic acid, Methanol (reagent and solvent), Sulfuric acid (catalyst).
-
Procedure :
-
Suspend the 2-amino-5-bromo-4-chlorobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid while cooling the mixture.
-
Heat the mixture to reflux for 4-6 hours. The reaction is an equilibrium, and using a large excess of methanol drives it towards the product.
-
After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry and evaporate the solvent to yield the crude this compound.
-
Purify the final product via column chromatography or recrystallization.
-
Core Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications.
Pharmaceutical Synthesis
In drug discovery, this molecule serves as a scaffold for building more complex Active Pharmaceutical Ingredients (APIs). The amino group can be acylated, alkylated, or transformed into a diazonium salt for further reactions. The bromo and chloro substituents are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. For instance, related halogenated aminobenzoic acids are precursors in the synthesis of drugs like the anti-diabetic agent Dapagliflozin.[5]
Caption: Role as a versatile synthetic intermediate.
Agrochemical Industry
Similar to its role in pharmaceuticals, this compound is a valuable precursor for developing new crop protection agents.[6] The halogenated aromatic core is a common feature in many active agrochemical ingredients. By modifying the functional groups, chemists can fine-tune the biological activity, environmental persistence, and target specificity of new herbicides, fungicides, or insecticides.[6][7]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
-
Storage : Store in a tightly sealed container in a cool, dry place, protected from light.[3][4]
-
Hazards : While specific toxicity data is limited, related aromatic amines and halogenated compounds can be irritants to the skin, eyes, and respiratory system.
Conclusion
This compound is a synthetically valuable intermediate whose importance lies in the strategic placement of its multiple reactive functional groups. Its molecular weight of 264.50 g/mol and well-defined structure make it a reliable starting point for complex multi-step syntheses. For researchers in medicinal and agrochemical chemistry, this compound offers a robust platform for creating novel molecules with tailored biological activities, underscoring its role as a key enabler of innovation in chemical science.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]
Solubility Profile of Methyl 2-amino-5-bromo-4-chlorobenzoate: A Framework for Experimental Determination and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-bromo-4-chlorobenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For any new chemical entity (NCE) progressing through the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a drug's bioavailability, manufacturability, and ultimate clinical success. Low solubility can lead to unpredictable in vitro results, poor absorption, and significant formulation challenges.[1][2][3] This guide provides a comprehensive framework for the systematic determination of the solubility profile of this compound. Recognizing the scarcity of publicly available data for this specific molecule, we shift the focus from merely presenting data to establishing robust, validated protocols for its generation. This document outlines the theoretical underpinnings of solubility, details the gold-standard experimental methodologies, and provides a pathway for the rigorous analysis and interpretation of results, empowering research and development teams to generate the high-quality data required for informed decision-making.
Physicochemical Profile and Initial Assessment
Before embarking on experimental studies, a review of the known and computed properties of the target compound is essential. This information provides a foundational understanding of the molecule's characteristics and helps in designing appropriate experimental conditions.
| Property | Value / Descriptor | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₇BrClNO₂ | [4] |
| Molecular Weight | 264.50 g/mol | [4][5] |
| Physical Form | Solid | [4][6] |
| Computed XLogP3 | 2.4 | [5] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| SMILES | COC(=O)C1=CC(=C(C=C1N)Cl)Br | [7] |
| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N | [4] |
Expert Insight: The computed XLogP3 value of 2.4 suggests a degree of lipophilicity, which may indicate limited aqueous solubility. The presence of an amine group (a weak base) and a methyl ester implies that the compound's ionization state—and therefore its solubility—will be pH-dependent. This necessitates a full pH-solubility profile rather than a single-point measurement.
The Primacy of Thermodynamic vs. Kinetic Solubility
In drug discovery, solubility is not a monolithic concept. Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting data correctly.[8]
-
Kinetic Solubility: This is typically measured in high-throughput screening (HTS) by adding a concentrated DMSO stock solution to an aqueous buffer.[2][8] It measures the concentration at which a compound precipitates from a supersaturated solution and is highly dependent on the experimental conditions (e.g., incubation time, DMSO concentration). While fast, it can overestimate true solubility.[9]
-
Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[8] It is the gold-standard measurement for pre-formulation and regulatory submissions as it reflects the stable state.[9][10] The International Council for Harmonisation (ICH) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers mandate the determination of equilibrium solubility.[11][12]
Causality in Experimental Choice: For lead optimization and pre-formulation, relying on kinetic data alone is risky. A compound that appears soluble in an HTS assay may crash out of solution over time, leading to failed animal studies or impossible formulation challenges. Therefore, this guide focuses exclusively on methods for determining thermodynamic solubility , which provides a reliable and self-validating foundation for development.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow for generating a comprehensive and reliable solubility profile for a new chemical entity.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. rheolution.com [rheolution.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 5-amino-4-bromo-2-chlorobenzoate | 1232505-83-7 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide to the Safe Handling of Methyl 2-amino-5-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-bromo-4-chlorobenzoate is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring amino, bromo, chloro, and methyl ester functional groups, offers multiple reactive sites for the construction of complex molecules.[1][2] However, the very characteristics that make this compound a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and an understanding of its chemical properties.
Chemical and Physical Properties
A clear understanding of the physical properties of a chemical is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 765211-09-4 | [3][4][5][6] |
| Molecular Formula | C₈H₇BrClNO₂ | [5][6] |
| Molecular Weight | 264.50 g/mol | [5][7] |
| Appearance | Solid | [5] |
| Purity | Typically ≥98% | [5] |
Hazard Identification and Analysis
The primary documented hazard for this compound is Acute toxicity, oral (Category 4) , as indicated by its Safety Data Sheet (SDS).[3] However, due to its structural similarity to other halogenated anilines and benzoates, it is prudent to anticipate additional hazards. Structurally related compounds are consistently classified as causing skin, eye, and respiratory irritation.[8] Therefore, a comprehensive risk assessment should assume the potential for these hazards.
GHS Hazard Statements for Structurally Similar Compounds:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The "Why" Behind the Hazards: A Chemist's Perspective
The irritant nature of this compound can be attributed to its aniline and halogenated aromatic functionalities. Anilines can be readily absorbed through the skin and can act as mild bases, potentially disrupting cellular membranes. The halogen substituents (bromine and chlorine) enhance the lipophilicity of the molecule, which may facilitate its penetration of biological membranes, and can contribute to its reactivity.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To minimize exposure to this compound, a combination of engineering controls and personal protective equipment is essential. The Occupational Safety and Health Administration (OSHA) mandates such measures to protect laboratory workers from hazardous chemicals.[9][10]
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of powdered this compound and its solutions should be conducted in a properly functioning chemical fume hood.[11] This is the most critical engineering control to prevent the inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use in case of accidental contact.
Personal Protective Equipment (PPE): The Last Barrier
The selection of appropriate PPE is crucial for preventing direct contact with the chemical.[12]
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[11] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn.[11] It is important to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
-
Lab Coat: A flame-resistant lab coat should be worn to protect the skin and clothing.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[11][13]
Diagram 1: Hierarchy of controls for safe handling.
Safe Handling and Experimental Protocols
Adherence to standard operating procedures is critical for minimizing the risks associated with handling this compound.[14]
Weighing and Transferring the Solid
-
Preparation: Before handling the solid, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of this compound to the container within the fume hood. Avoid creating dust.
-
Transfer: If transferring the solid to a reaction vessel, use a powder funnel to prevent spills.
-
Cleaning: After transfer, decontaminate the spatula and any other equipment used with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.
Preparing Solutions
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed solid.
-
Dissolution: If necessary, gently stir or sonicate the mixture to aid dissolution.
-
Labeling: Immediately label the container with the full chemical name, concentration, solvent, and date of preparation.
Chemical Reactivity and Stability
Understanding the reactivity of this compound is key to preventing hazardous reactions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] The amino group can react exothermically with strong acids.
-
Reactivity of the Aromatic Ring: The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution reactions.[10][15] The presence of both electron-donating (amino) and electron-withdrawing (halogens, ester) groups creates a complex reactivity profile that researchers can exploit synthetically but must also be mindful of in terms of potential side reactions.
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[8][16][17]
Diagram 2: Reactivity and decomposition pathways.
Storage and Disposal
Proper storage and disposal are critical components of the chemical lifecycle to ensure laboratory and environmental safety.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[8]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Spill Management
In the event of a spill, prompt and appropriate action is necessary.
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For a liquid spill, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary, during the cleanup process.
Waste Disposal
Halogenated organic compounds are considered hazardous waste and must be disposed of accordingly to prevent environmental contamination.[13]
-
Segregation: Collect all waste containing this compound, including contaminated labware and cleaning materials, in a designated and clearly labeled hazardous waste container.[13] Do not mix halogenated waste with non-halogenated waste.[13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations. Incineration at high temperatures is a common method for the destruction of halogenated organic compounds.[18]
First Aid Measures
In the event of exposure, immediate first aid is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[8]
Conclusion
This compound is a valuable chemical intermediate for scientific research and development. However, its potential hazards necessitate a diligent and informed approach to its handling. By understanding its chemical properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and disposal protocols, researchers can mitigate the risks and work safely with this compound. The principles of chemical hygiene, as outlined by regulatory bodies like OSHA, provide a framework for a safe laboratory environment where scientific advancement can flourish without compromising the well-being of those who make it possible.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. lookchem.com [lookchem.com]
- 7. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 16. fishersci.com [fishersci.com]
- 17. combi-blocks.com [combi-blocks.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 2-amino-5-bromo-4-chlorobenzoate, a key building block in modern medicinal chemistry and drug discovery. This document delves into its commercial availability, chemical properties, synthesis, safe handling, and applications, offering practical insights for researchers, chemists, and professionals in the pharmaceutical industry.
Introduction: A Versatile Halogenated Anthranilate
This compound (CAS No. 765211-09-4) is a halogenated derivative of methyl anthranilate.[1][2] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, makes it a highly versatile intermediate for the synthesis of complex organic molecules. The presence of multiple reactive sites—the amino group, the methyl ester, and the aryl halides—allows for a wide range of chemical transformations, making it a valuable precursor for the development of novel active pharmaceutical ingredients (APIs).[3][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrClNO₂ | [1] |
| Molecular Weight | 264.50 g/mol | [1] |
| CAS Number | 765211-09-4 | [1][2] |
| Appearance | Solid | [1][2] |
| Purity | Typically ≥98% | [1][2] |
| Boiling Point | 344 °C at 760 mmHg | [5] |
| Flash Point | 161.9 °C | [5] |
| Density | 1.676 g/cm³ | [5] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [2][5] |
Commercial Availability and Procurement
This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When procuring this compound, it is imperative to consider purity, the isomeric identity, and the supplier's quality control documentation.
Several isomers exist, such as Methyl 5-amino-2-bromo-4-chlorobenzoate (CAS: 929524-50-5) and Methyl 2-amino-4-bromo-5-chlorobenzoate (CAS: 1445322-56-4), which have distinct chemical properties and may not be suitable for all synthetic routes.[6][7] Careful verification of the CAS number is essential.
Table of Representative Suppliers:
| Supplier | Purity | Available Quantities |
| CymitQuimica | 98% | 250mg, 1g, 5g, 10g, 25g, 100g |
| LookChem | 95-99% | 1g, 5g, and bulk inquiries |
| ChemScene | ≥98% | Inquire for quantities |
| BLD Pharm | Inquire | Inquire for quantities |
| Sigma-Aldrich | 98% | Inquire for quantities |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Characterization
Conceptual Synthesis Workflow
The synthesis of this compound can be envisioned through the following conceptual workflow. This process highlights the key transformations required and the rationale behind the experimental choices.
References
A Comprehensive Technical Guide to Methyl 2-amino-5-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of Methyl 2-amino-5-bromo-4-chlorobenzoate, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. We will delve into its chemical identity, physical and chemical properties, synthesis, and its role as a versatile building block in the development of novel therapeutics. This document is intended to be a valuable resource for professionals in the field, offering both foundational knowledge and practical insights.
Core Chemical Identity and Structural Elucidation
This compound is a polysubstituted aromatic compound. The precise arrangement of the amino, bromo, chloro, and methyl ester groups on the benzene ring is critical to its reactivity and utility.
Chemical Structure
The structural formula of this compound is presented below. The numbering of the benzene ring follows IUPAC nomenclature, with the carboxylate group at position 1.
Figure 1: Chemical structure of this compound.
Synonyms and Identifiers
Accurate identification of chemical compounds is paramount for researchers. This compound is known by several synonyms and is cataloged under various chemical registry numbers. It is crucial to distinguish it from its isomers, which possess the same molecular formula but different substitution patterns and, consequently, different chemical properties.
| Identifier Type | Identifier for this compound |
| CAS Number | 765211-09-4[1][2][3] |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-5-bromo-4-chloro-benzoic acid methyl ester, Benzoic acid, 2-amino-5-bromo-4-chloro-, methyl ester[2] |
| Molecular Formula | C₈H₇BrClNO₂[2] |
| Molecular Weight | 264.50 g/mol [2] |
| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N[2] |
Table 1: Primary Identifiers for this compound.
Isomeric Differentiation
Confusion with isomers is a common pitfall. The following table distinguishes the target compound from its closely related isomers.
| Compound Name | CAS Number | Key Differentiating Feature |
| Methyl 2-amino-4-bromo-5-chloro benzoate | 1445322-56-4[4] | Positions of bromo and chloro groups are swapped. |
| Methyl 5-amino-2-bromo -4-chlorobenzoate | 929524-50-5[5] | Positions of amino and bromo groups are different. |
| Methyl 4-amino-5-bromo-2-chlorobenzoate | 868406-71-7 | Positions of amino and chloro/bromo groups are different.[6] |
Table 2: Identifiers of Key Isomers.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is essential for its application in synthesis and drug development.
Physical Properties
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Melting Point | Data not available; related isomers have melting points in the range of 60-80 °C. For example, Methyl 2-amino-5-bromobenzoate has a melting point of 72-74 °C.[7] | N/A |
| Boiling Point | 344 °C at 760 mmHg (Predicted)[8] | [8] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |
Table 3: Physical Properties of this compound.
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The two aromatic protons will appear as singlets due to the substitution pattern. The amine protons will likely appear as a broad singlet. The methyl ester protons will be a sharp singlet at approximately 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield (around 165-170 ppm). The aromatic carbons will appear in the 110-150 ppm region, and the methyl carbon of the ester will be around 52 ppm.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester (around 1700-1730 cm⁻¹), and C-Br and C-Cl stretching vibrations in the fingerprint region.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (264.50 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.
Synthesis and Reactivity
This compound is a synthetic compound, and its preparation involves standard organic transformations.
Synthetic Approach
A plausible synthetic route to this compound would likely start from a commercially available substituted aminobenzoic acid, followed by halogenation and esterification, or by starting with a pre-halogenated aniline and introducing the carboxylate group. A general, illustrative synthetic workflow is presented below. A detailed, validated experimental protocol for a closely related compound, Methyl 2-amino-5-bromobenzoate, involves the bromination of 2-aminobenzoic acid followed by Fischer esterification[9].
Figure 2: A generalized synthetic workflow for this compound.
Key Experimental Protocol: Fischer Esterification (Illustrative)
This protocol is based on the synthesis of a related compound and serves as a representative example of the esterification step.
Objective: To convert the carboxylic acid group of a substituted 2-aminobenzoic acid to a methyl ester.
Materials:
-
Halogenated 2-aminobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the halogenated 2-aminobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by recrystallization or column chromatography.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple reactive sites—the amino group, the aromatic ring susceptible to further substitution, and the ester group which can be hydrolyzed or converted to other functionalities—makes it a versatile intermediate.
A notable application is its use in the synthesis of inhibitors of Trypanosoma brucei hexokinases, which are potential therapeutic targets for African trypanosomiasis (sleeping sickness)[10]. This highlights its importance in the discovery of new drugs for neglected tropical diseases. The compound serves as a scaffold that can be elaborated through reactions such as acylation of the amino group to introduce diverse side chains, as demonstrated in the synthesis of 2-(4-tert-butylbenzamido)-5-bromo-4-chlorobenzoic acid derivatives[10].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302)[3].
-
Precautionary Statements: It is recommended to wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes[3].
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and protected from light[3].
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a chemical intermediate of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its well-defined structure, characterized by multiple reactive sites, makes it a versatile building block for the synthesis of complex molecular architectures. A clear understanding of its identity, properties, and safe handling is essential for its effective utilization in research and development. This guide has aimed to provide a comprehensive overview to support these endeavors.
References
- 1. rndmate.com [rndmate.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 765211-09-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]
- 7. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of Methyl 2-amino-5-bromo-4-chlorobenzoate in Modern Organic Synthesis
Introduction: Unveiling a Versatile Scaffold for Drug Discovery and Materials Science
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-amino-5-bromo-4-chlorobenzoate, a polysubstituted anthranilate ester, has emerged as a highly valuable and versatile scaffold. Its unique arrangement of functional groups—an amine, a methyl ester, and two distinct halogen atoms at electronically differentiated positions—provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications and detailed protocols for the use of this building block, with a particular focus on its role in the synthesis of medicinally relevant heterocyclic systems. The presence of both a bromine and a chlorine atom allows for selective, stepwise functionalization, a feature of immense utility in combinatorial chemistry and the generation of molecular libraries for drug discovery.[1]
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 765211-09-4 | [2] |
| Molecular Formula | C₈H₇BrClNO₂ | [3] |
| Molecular Weight | 264.50 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N | [3] |
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The halogen substituents on the aromatic ring of this compound are prime handles for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The differential reactivity of the C-Br and C-Cl bonds can, in principle, be exploited for sequential couplings, although the primary focus of established protocols is often on the more reactive C-Br bond.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance and generally mild reaction conditions.[5] The reaction of this compound with various boronic acids or their derivatives provides access to a wide range of 5-aryl-2-amino-4-chlorobenzoates. These products are key intermediates in the synthesis of numerous biologically active molecules.[5]
The success of a Suzuki-Miyaura coupling is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The electron-donating amino group and the electron-withdrawing chloro and ester groups on the substrate influence the reactivity of the C-Br bond. A palladium(0) species is the active catalyst, generated in situ from a palladium(II) precatalyst. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the organoboron reagent in the transmetalation step.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
This protocol is adapted from established procedures for similar aryl bromides and is optimized for efficiency using microwave irradiation.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Quinazolinones: A Cornerstone of Medicinal Chemistry
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6][7] this compound is an excellent precursor for the synthesis of 6-bromo-7-chloro-substituted quinazolinones.
Caption: General workflow for the synthesis of quinazolinones.[6]
Protocol 1: Niementowski Reaction for 4(3H)-Quinazolinone Synthesis
The Niementowski reaction is a classic and direct method for synthesizing 4(3H)-quinazolinones from anthranilic acids or their esters.[6]
Materials:
-
This compound
-
Formamide
-
Ethanol
Procedure:
-
A mixture of this compound (10 mmol) and formamide (40 mmol) is heated at 130-140°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.[6]
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Quinazolinones
This method allows for the rapid synthesis of N-substituted quinazolinones.[6]
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Dimethylformamide (DMF) or Ethanol
-
Microwave vial
Procedure:
-
In a microwave vial, dissolve this compound (1 mmol) in a suitable solvent such as DMF or ethanol (3 mL).
-
Add the appropriate primary amine (1.2 mmol) to the solution.
-
Seal the vial and subject it to microwave irradiation at a temperature and time optimized for the specific amine (typically 120-150°C for 15-30 minutes).[6]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by reverse-phase HPLC or column chromatography to yield the desired N-substituted 6-bromo-7-chloroquinazolin-4(3H)-one.[6]
Broader Applications in the Synthesis of Bioactive Heterocycles
The utility of this compound extends beyond the synthesis of biaryls and quinazolinones. Its versatile functionality makes it a valuable precursor for a variety of other heterocyclic systems of medicinal interest.[8][9] For instance, the amino and ester groups can participate in condensation reactions to form other fused heterocyclic systems. The halogen atoms also open the door to other cross-coupling reactions such as the Buchwald-Hartwig amination for the synthesis of diaryl amines and the Sonogashira coupling for the introduction of alkyne moieties.
Conclusion: A Building Block of Strategic Importance
This compound is a powerful and versatile building block for organic synthesis. Its polysubstituted nature allows for the strategic and often selective introduction of molecular diversity, making it an invaluable tool for researchers in drug discovery and materials science. The protocols detailed in this guide, based on established and reliable methodologies, provide a solid foundation for the effective utilization of this compound in the synthesis of a wide array of complex and valuable molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. 765211-09-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Palladium-Catalyzed Reactions [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. frontiersin.org [frontiersin.org]
The Versatile Scaffold: Applications of Methyl 2-amino-5-bromo-4-chlorobenzoate in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Polysubstituted Anthranilate
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with therapeutic potential is relentless. Among the myriad of starting materials available to the medicinal chemist, substituted anthranilic acid derivatives have emerged as a "privileged scaffold."[1][2] Their inherent structural features—a carboxylic acid and an amino group on an aromatic ring—provide a versatile platform for the construction of a diverse array of complex molecules. Methyl 2-amino-5-bromo-4-chlorobenzoate, a polysubstituted anthranilate, represents a particularly strategic building block. The orthogonal reactivity of its functional groups (amino, ester, bromo, and chloro) allows for a stepwise and controlled elaboration, making it an invaluable intermediate in the synthesis of targeted therapies. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, designed for researchers and professionals in drug development.
Core Synthetic Applications: A Gateway to Bioactive Heterocycles
The primary utility of this compound lies in its capacity to serve as a linchpin in the assembly of heterocyclic systems and other complex aromatic compounds. The bromine atom, in particular, is a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance.[3] This reaction is a cornerstone of modern medicinal chemistry, enabling the introduction of diverse aryl and heteroaryl moieties.[4][5]
Application 1: Synthesis of Novel Anti-Virulence Agents - PqsD Inhibitors
Rationale: Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its sophisticated quorum sensing (QS) communication system, which regulates virulence factor production and biofilm formation. The enzyme PqsD is a critical component of the pqs QS system.[1] Inhibiting PqsD presents an attractive anti-virulence strategy, aiming to disarm the pathogen without exerting direct bactericidal pressure, which may slow the development of resistance. Derivatives of 2-benzamidobenzoic acid, which can be synthesized from this compound, have been identified as potent allosteric inhibitors of PqsD.[2][6] These compounds bind not to the active site, but to the acyl-coenzyme A channel, thereby blocking substrate access.[1]
Experimental Workflow for a Representative PqsD Inhibitor Synthesis:
Caption: Synthetic workflow for a PqsD inhibitor.
Detailed Protocol: Suzuki-Miyaura Coupling and Subsequent Functionalization
This protocol describes a representative synthesis of a biaryl intermediate, a crucial step towards the final PqsD inhibitor.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) to the flask.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the methyl 5-aryl-2-amino-4-chlorobenzoate.
Step 2: Ester Hydrolysis
-
Dissolve the purified biaryl intermediate in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the 5-aryl-2-amino-4-chlorobenzoic acid.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid from Step 2 in an anhydrous solvent such as DMF, add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the desired amine (e.g., a substituted aniline) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous work-up and purify the final 2-benzamidobenzoic acid derivative by column chromatography or recrystallization.
Quantitative Data: PqsD Inhibitory Activity
The following table summarizes the inhibitory activity of representative 2-benzamidobenzoic acid derivatives against PqsD.
| Compound ID | Substituent on Anthranilate | IC50 (µM)[7] |
| 1 | H | >100 |
| 2 | 5-Cl | 6.2 |
| 3 | 5-Br | 10.5 |
Note: The IC50 values are representative and may vary depending on the specific assay conditions.
Application 2: Development of Antithrombotic Agents - PAI-1 Inhibitors
References
- 1. Structure optimization of 2-benzamidobenzoic acids as PqsD inhibitors for Pseudomonas aeruginosa infections and elucidation of binding mode by SPR, STD NMR, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel plasminogen activator inhibitor-1 inhibitors with improved oral bioavailability: Structure optimization of N-acylanthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 2-amino-5-bromo-4-chlorobenzoate with Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, is a pivotal tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3][4] Methyl 2-amino-5-bromo-4-chlorobenzoate is a highly valuable and versatile building block in medicinal chemistry. Its structure, featuring amino and ester functionalities, along with two distinct halogen atoms (bromine and chlorine), provides multiple handles for selective chemical modifications and the construction of diverse molecular scaffolds.[1][5]
The bromine atom at the 5-position is the more reactive site for palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 4-position. This differential reactivity allows for the selective introduction of various aryl, heteroaryl, or vinyl groups at the 5-position via Suzuki-Miyaura coupling, leading to a wide array of substituted methyl 2-amino-4-chlorobenzoates.[6] These products are key intermediates in the synthesis of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction with this compound and various boronic acids. It offers detailed experimental protocols, insights into reaction optimization, and troubleshooting strategies to ensure successful and reproducible outcomes.
Reaction Mechanism: The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate.[6][8] The reactivity of the halide in this step generally follows the trend I > Br > Cl > F.[6]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be required for different boronic acids.[2]
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, 2-MeTHF)[3]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas line (manifold)
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup:
-
Degassing:
-
Degas the reaction mixture by bubbling a gentle stream of inert gas (Argon or Nitrogen) through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous degassing.[7]
-
-
Catalyst Addition:
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-aryl-2-amino-4-chlorobenzoate.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Condition Optimization
The optimization of reaction parameters is crucial for achieving high yields and purity in Suzuki-Miyaura coupling reactions.[2][11] Key variables include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.[2][12]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 92 |
| 3 | 3-Thienylboronic acid | CataXCium A Pd G3 (5) | K₃PO₄ | 2-MeTHF | 70 | 91[3] |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 80 | 78 |
Note: The yields presented are illustrative and may vary based on the specific reaction scale and conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst- Ensure thorough degassing of the reaction mixture- Screen different bases and solvents- Increase the reaction temperature |
| Formation of Side Products (e.g., Homo-coupling) | - Catalyst decomposition- Presence of oxygen | - Use a more robust catalyst or ligand- Maintain a strict inert atmosphere throughout the reaction |
| Poor Reproducibility | - Variations in reagent quality- Inconsistent reaction setup | - Use high-purity reagents and solvents- Standardize the experimental procedure |
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound with boronic acids is a powerful and versatile method for the synthesis of a diverse range of substituted anthranilates. These compounds serve as crucial intermediates in the development of new pharmaceutical agents. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can effectively utilize this important transformation in their synthetic endeavors. The key to success lies in the careful selection of reaction components and meticulous execution of the experimental procedure under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
Mastering the Synthesis of Biaryl Scaffolds: Application and Protocols for Suzuki Coupling Reactions with Methyl 2-amino-5-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the functionalization of Methyl 2-amino-5-bromo-4-chlorobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization via Suzuki coupling opens a gateway to a diverse array of novel molecular architectures. This document moves beyond a simple recitation of steps, offering a deep dive into the mechanistic underpinnings, strategic considerations for reaction optimization, and detailed, field-proven protocols.
The Strategic Importance of this compound in Synthesis
This compound is a highly functionalized aromatic scaffold that serves as a valuable starting material in multi-step organic synthesis. The presence of an amino group, a methyl ester, and two distinct halogen atoms at specific positions offers a rich platform for selective chemical modifications. The differential reactivity of the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled elaboration of the molecular framework. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a particularly powerful tool for forming carbon-carbon bonds with exceptional functional group tolerance and generally high yields.[1] By selectively coupling at the more reactive C-Br bond, the C-Cl bond remains available for subsequent transformations, enabling the synthesis of complex, non-symmetrical biaryl compounds. These products are key intermediates in the development of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1]
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. The reactivity of the aryl halide in this step follows the general trend of I > Br > OTf >> Cl, which is the basis for the selective coupling at the C-Br bond in our target substrate.
-
Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or a boronic ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex. The exact mechanism of transmetalation can be complex and is influenced by the nature of the reactants, base, and solvent.
-
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Selective Suzuki Coupling of this compound
This protocol is designed to favor the selective coupling at the 5-bromo position of this compound with a variety of arylboronic acids. The choice of catalyst, base, and solvent is critical for achieving high selectivity and yield.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a thoroughly inert atmosphere. An oxygen-free environment is crucial to prevent the deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. The use of a solvent mixture containing water is often beneficial for the solubility of the base and for facilitating the transmetalation step.
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure the removal of any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%) to the reaction mixture. Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings and is often effective for substrates with both electron-donating and electron-withdrawing groups.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-amino-4-chloro-5-arylbenzoate product.
The following diagram outlines the general experimental workflow for this Suzuki coupling protocol.
Caption: General experimental workflow for the Suzuki coupling reaction.
Reaction Optimization and Parameter Selection
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table provides a summary of common variables and their rationale, which can be used as a starting point for optimization.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand (e.g., SPhos, XPhos), PdCl₂(dppf) | Pd(PPh₃)₄ is a versatile and readily available Pd(0) catalyst. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ; it is often used with bulky, electron-rich phosphine ligands like SPhos or XPhos , which can enhance catalytic activity, particularly for challenging substrates. PdCl₂(dppf) is another effective precatalyst, often used for a broad range of substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is crucial for activating the boronic acid for transmetalation. K₂CO₃ is a common and effective base. K₃PO₄ and Cs₂CO₃ are stronger bases and can be beneficial for less reactive substrates or when using boronic esters. The choice of base can also influence the rate of side reactions. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The solvent system must solubilize the reactants and the catalyst. Aprotic polar solvents like 1,4-dioxane , THF , and DMF are commonly used, often with the addition of water to dissolve the inorganic base and facilitate the reaction. Toluene is a less polar option that can also be effective. |
| Boronic Acid Derivative | Boronic acid, Boronic ester (e.g., pinacol ester) | Boronic acids are widely available but can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen). Boronic esters , such as pinacol esters, are generally more stable and can be used to mitigate this side reaction. |
| Temperature | 60-120 °C | The reaction temperature is a critical parameter to control the reaction rate. Higher temperatures can accelerate the reaction but may also lead to increased side product formation. The optimal temperature should be determined experimentally for each specific substrate combination. |
Troubleshooting Common Issues in Suzuki Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Low reaction temperature | - Use a fresh, high-quality catalyst.- Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.- Use pure, dry reagents.- Increase the reaction temperature in increments. |
| Protodeboronation of Boronic Acid | - Presence of water and/or acidic protons- High reaction temperature- Certain bases can promote this side reaction | - Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.- Use anhydrous solvents and a non-aqueous base if possible.- Lower the reaction temperature.- Screen different bases (e.g., KF). |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient reduction of Pd(II) precatalyst | - Ensure rigorous exclusion of oxygen through proper degassing and inert atmosphere techniques.- Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or ensure efficient in situ reduction of the Pd(II) precatalyst. |
| Formation of Dehalogenated Starting Material | - Presence of water or other proton sources- Certain phosphine ligands can promote this side reaction | - Use anhydrous solvents and reagents.- Screen different ligands or catalyst systems. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile tool for the synthesis of biaryl compounds. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively utilize this reaction for the derivatization of complex molecules like this compound. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation and optimization of this important transformation in the pursuit of novel therapeutics and advanced materials.
References
The Strategic Role of Methyl 2-amino-5-bromo-4-chlorobenzoate in Modern Pharmaceutical Synthesis: Applications and Protocols
In the intricate landscape of medicinal chemistry, the selection of foundational chemical scaffolds is a critical determinant of success in drug discovery pipelines. Methyl 2-amino-5-bromo-4-chlorobenzoate, a polysubstituted anthranilate derivative, has emerged as a strategic building block for the synthesis of complex pharmaceutical intermediates and biologically active molecules. Its utility is anchored in its distinct pattern of substitution, offering multiple, chemoselectively addressable reactive sites for molecular elaboration.
This guide provides an in-depth analysis of the applications of this compound, detailing its physicochemical properties and its role in constructing diverse molecular architectures. We will explore its application in palladium-catalyzed cross-coupling reactions and amide bond formations, supported by detailed, field-proven protocols designed for reproducibility and scalability.
Physicochemical & Structural Characteristics
The strategic value of this compound is rooted in its chemical structure. The molecule features three key functional handles for synthetic diversification:
-
A Bromo Substituent: Ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond in such reactions, offering a degree of regioselectivity[1].
-
An Amino Group: A versatile nucleophile for acylation, sulfonylation, and alkylation reactions, allowing for the construction of amide, sulfonamide, and amine linkages common in pharmacologically active agents.
-
A Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid for further amide coupling or other modifications, or it can be reduced to the primary alcohol.
These features make it a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 765211-09-4 | [2][3][4] |
| Molecular Formula | C₈H₇BrClNO₂ | [3][5] |
| Molecular Weight | 264.50 g/mol | [5][6] |
| Physical Form | Solid | [3][5] |
| Purity | Typically ≥98% | [3][5] |
| InChI Key | ZPXIVPLXMVFFKP-UHFFFAOYSA-N | [3][5] |
| Storage | Room temperature, sealed in dry, dark place | [3] |
Core Applications in Pharmaceutical Synthesis
This compound serves as a versatile starting material for a range of bioactive molecules, including inhibitors of kinases and enzymes crucial in disease pathways[7][8]. Its primary applications involve leveraging the reactivity of the bromo and amino groups.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation in pharmaceutical synthesis, valued for its mild conditions and broad functional group tolerance[9]. The bromo substituent at the C5 position of this compound makes it an excellent substrate for these reactions, allowing for the synthesis of 5-aryl-2-amino-4-chlorobenzoate derivatives. These biaryl structures are privileged scaffolds in many classes of therapeutic agents.
The catalytic cycle, a well-established mechanism, involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst[9].
The general workflow for employing this compound in a Suzuki coupling reaction is systematic, emphasizing an inert atmosphere to protect the palladium catalyst from oxidation.
Acylation for Bioactive Amide Synthesis
The amino group of this compound is readily acylated to form amide bonds, a fundamental linkage in countless pharmaceutical agents. A documented example is its use in the synthesis of a precursor to ML205, an inhibitor of hexokinases from Trypanosoma brucei, the parasite responsible for African sleeping sickness[10]. In this synthesis, the amino group is acylated with 4-tert-butylbenzoyl chloride[10]. This reaction demonstrates the compound's direct utility in creating molecular probes and potential therapeutic leads.
Experimental Protocols
The following protocols are exemplary methodologies. Protocol 1 describes the acylation of the title compound as reported in the synthesis of a probe molecule[10]. Protocol 2 is an adapted, general-purpose procedure for Suzuki-Miyaura coupling, based on established methods for structurally similar aryl bromides, which can be optimized for specific substrates[9].
Protocol 1: Acylation with 4-tert-butylbenzoyl chloride
This protocol details the synthesis of Methyl 2-(4-tert-butylbenzamido)-5-bromo-4-chlorobenzoate[10].
Causality: The use of pyridine acts as a base to neutralize the HCl byproduct of the acylation, driving the reaction to completion. The reaction is heated to overcome the activation energy for the nucleophilic attack of the aniline on the acyl chloride.
Materials and Reagents:
-
This compound (1.0 eq.)
-
4-tert-butylbenzoyl chloride (1.5 eq.)
-
Pyridine (1.5 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry reaction vial under a nitrogen atmosphere, combine this compound (0.81 mmol, 1.0 eq.), 4-tert-butylbenzoyl chloride (1.21 mmol, 1.5 eq.), and pyridine (1.21 mmol, 1.5 eq.) in anhydrous THF (2 mL).
-
Reaction: Stir the resulting solution at 50 °C for 18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with EtOAc (5 mL) and quench by adding saturated aqueous NaHCO₃ (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (2 x 5 mL).
-
Drying and Concentration: Combine the organic layers and adsorb the crude material directly onto silica gel by concentrating under reduced pressure.
-
Purification: Purify the product by silica gel flash column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0-25% EtOAc) to afford the desired product as a white solid[10].
-
Analysis: Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is a general procedure for the coupling of an arylboronic acid with the title compound and is adapted from methods used for similar aryl bromides[9].
Causality: The reaction is performed under an inert (Nitrogen or Argon) atmosphere because the Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive. The base (e.g., K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. A dioxane/water solvent system is commonly effective for Suzuki couplings.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Nitrogen or Argon three times.
-
Solvent Addition: Add the 1,4-dioxane/water (4:1, 10 mL) solvent mixture. Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with EtOAc (20 mL). Wash the mixture sequentially with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure product[9].
-
Analysis: Confirm the structure and purity of the isolated product using NMR and MS analysis.
Table 2: Comparison of Exemplary Synthetic Protocols
| Parameter | Protocol 1: Acylation | Protocol 2: Suzuki Coupling |
| Reaction Type | Nucleophilic Acyl Substitution | Palladium-Catalyzed Cross-Coupling |
| Key Reagents | 4-tert-butylbenzoyl chloride, Pyridine | Arylboronic acid, K₂CO₃, Pd(PPh₃)₄ |
| Solvent | Anhydrous THF | 1,4-Dioxane / Water (4:1) |
| Temperature | 50 °C | 80-100 °C |
| Atmosphere | Nitrogen | Nitrogen or Argon |
| Typical Duration | 18 hours | 4-12 hours |
| Workup | Aqueous NaHCO₃ quench, EtOAc extraction | Aqueous wash, EtOAc extraction |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
Conclusion
This compound is a high-value, versatile building block in pharmaceutical synthesis. The strategic placement of its bromo, chloro, amino, and ester functionalities provides a robust platform for generating molecular diversity through well-established and reliable synthetic methodologies like Suzuki-Miyaura coupling and acylation. The protocols and data presented herein underscore its utility and provide a practical framework for its application in the synthesis of novel chemical entities for drug discovery and development. As researchers continue to explore novel chemical space, the demand for such multifunctional, strategically designed intermediates is poised to grow, cementing the role of this compound in the medicinal chemist's toolbox.
References
- 1. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | 765211-09-4 [sigmaaldrich.com]
- 4. 765211-09-4|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Inhibitors of Trypanosoma brucei Hexokinases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 2-amino-5-bromo-4-chlorobenzoate in the Synthesis of Privileged Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are at the heart of a vast number of pharmaceuticals due to their ability to present functional groups in well-defined spatial orientations, enabling precise interactions with biological targets. Methyl 2-amino-5-bromo-4-chlorobenzoate has emerged as a particularly valuable and versatile starting material for the construction of diverse and biologically relevant heterocyclic systems. Its polysubstituted aromatic ring, featuring an amine, a methyl ester, a bromine atom, and a chlorine atom, offers a rich platform for a variety of chemical transformations. The differential reactivity of these functional groups allows for selective and sequential reactions, providing a strategic advantage in the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of two major classes of pharmacologically significant heterocycles: quinazolinones and benzodiazepines. We will present detailed, field-proven protocols, explain the rationale behind the experimental choices, and provide visual aids to illustrate the synthetic workflows.
Part 1: Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The structural framework of this compound is pre-organized for facile cyclization into the quinazolinone core.
Protocol 1.1: Classical Synthesis of 6-Bromo-7-chloro-4(3H)-quinazolinone via Niementowski Reaction
The Niementowski reaction is a classic and direct method for the synthesis of 4(3H)-quinazolinones from anthranilic acids or their esters by condensation with an amide. This protocol adapts this venerable reaction for our specific starting material, using formamide as both a reagent and a solvent in a thermal cyclization.
Causality of Experimental Choices: The high temperature is necessary to drive the condensation and cyclization, which involves the elimination of water and methanol. Formamide serves as the source of the C2 and N3 atoms of the quinazolinone ring. The use of a large excess of formamide ensures the reaction goes to completion. Pouring the reaction mixture into ice-cold water precipitates the product, which is sparingly soluble in water, while the excess formamide and other byproducts remain in solution.
Experimental Protocol:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol, 2.65 g) and formamide (40 mmol, 1.6 mL).
-
Heat the reaction mixture to 130-140°C for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 15 mL) and dry under vacuum to afford the crude product.
-
The crude 6-bromo-7-chloro-4(3H)-quinazolinone can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane).
Data Presentation:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 264.50 | 10 | 2.65 g |
| Formamide | 45.04 | 40 | 1.6 mL |
| Expected Product | 6-Bromo-7-chloro-4(3H)-quinazolinone | --- | --- |
| Anticipated Yield | ~85-95% |
Experimental Workflow:
Caption: Workflow for Niementowski Quinazolinone Synthesis.
Protocol 1.2: Microwave-Assisted Synthesis of N-Substituted 6-Bromo-7-chloroquinazolin-4(3H)-ones
Microwave-assisted organic synthesis has become a powerful tool for accelerating reaction rates and improving yields. This protocol describes the synthesis of N-substituted quinazolinones through the condensation of this compound with primary amines under microwave irradiation.
Causality of Experimental Choices: Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times compared to conventional heating. The choice of a polar solvent like DMF or ethanol facilitates the absorption of microwave energy. The primary amine acts as the nucleophile that displaces the methoxy group of the ester and incorporates the N3 atom of the quinazolinone ring. The subsequent intramolecular cyclization is also accelerated by the high temperature achieved under microwave conditions.
Experimental Protocol:
-
In a 10 mL microwave vial, dissolve this compound (1 mmol, 0.265 g) in 3 mL of DMF or ethanol.
-
Add the desired primary amine (1.2 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150°C for 15-30 minutes (optimization of time and temperature may be required for different amines).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by reverse-phase HPLC or column chromatography on silica gel to yield the desired N-substituted 6-bromo-7-chloroquinazolin-4(3H)-one.
Data Presentation:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 264.50 | 1 | 0.265 g |
| Primary Amine | Varies | 1.2 | Varies |
| DMF or Ethanol | Varies | --- | 3 mL |
| Expected Product | N-Substituted 6-Bromo-7-chloroquinazolin-4(3H)-one | --- | --- |
| Anticipated Yield | ~70-90% |
Experimental Workflow:
Caption: Microwave-Assisted N-Substituted Quinazolinone Synthesis.
Part 2: Synthesis of a 1,4-Benzodiazepine Derivative
1,4-Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their therapeutic effects on the central nervous system. The synthesis of these privileged structures often proceeds through a 2-aminobenzophenone intermediate. This section outlines a two-stage process for the synthesis of a novel 7-bromo-6-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from this compound.
Stage 1: Synthesis of the 2-Aminobenzophenone Intermediate via Friedel-Crafts Acylation
A classic and effective method for forming 2-aminobenzophenones is the Friedel-Crafts acylation of a protected aniline derivative.[1] In this protocol, the amino group of this compound is first protected as a sulfonamide to prevent side reactions and to direct the acylation.
Causality of Experimental Choices: The amino group is protected with a p-toluenesulfonyl group to reduce its nucleophilicity and prevent it from reacting with the Lewis acid or the acylating agent. The ester is then converted to an acyl chloride using thionyl chloride to create a highly reactive electrophile for the Friedel-Crafts reaction. Aluminum chloride is a strong Lewis acid that activates the acyl chloride, facilitating the electrophilic aromatic substitution on benzene. The final step is the deprotection of the sulfonamide under acidic conditions to reveal the amino group of the benzophenone.
Experimental Protocol:
-
Protection: Dissolve this compound (10 mmol, 2.65 g) in pyridine (20 mL) and cool to 0°C. Add p-toluenesulfonyl chloride (12 mmol, 2.29 g) portion-wise and stir at room temperature overnight. Pour the mixture into ice water and collect the precipitate.
-
Saponification: Hydrolyze the methyl ester of the protected compound by refluxing with NaOH (20 mmol, 0.8 g) in methanol/water (1:1, 40 mL) for 4 hours. Acidify with HCl to precipitate the carboxylic acid.
-
Acyl Chloride Formation: Suspend the dried protected acid (8 mmol) in toluene (30 mL) and add thionyl chloride (16 mmol, 1.2 mL). Reflux for 2 hours and then evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Acylation: Dissolve the crude acyl chloride in benzene (40 mL) and cool to 0°C. Add anhydrous aluminum chloride (10 mmol, 1.33 g) portion-wise. Stir at room temperature for 2 hours, then heat to 60°C for 4 hours. Cool the reaction and pour it onto a mixture of crushed ice and concentrated HCl. Extract with ethyl acetate, wash with brine, and dry over sodium sulfate. Evaporate the solvent to yield the protected benzophenone.
-
Deprotection: Reflux the protected benzophenone in a mixture of concentrated sulfuric acid (15 mL) and water (5 mL) for 6 hours. Cool, pour onto ice, and neutralize with aqueous ammonia to precipitate the 2-amino-5-bromo-4-chlorobenzophenone. Purify by column chromatography.
Data Presentation:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 264.50 | 10 | 2.65 g |
| p-Toluenesulfonyl chloride | 190.65 | 12 | 2.29 g |
| Thionyl chloride | 118.97 | 16 | 1.2 mL |
| Aluminum chloride | 133.34 | 10 | 1.33 g |
| Benzene | 78.11 | --- | 40 mL |
| Expected Intermediate | 2-Amino-5-bromo-4-chlorobenzophenone | --- | --- |
| Anticipated Yield (Overall) | ~40-50% |
Experimental Workflow:
References
Application Note: Comprehensive Analytical Characterization of Methyl 2-amino-5-bromo-4-chlorobenzoate
Abstract
Methyl 2-amino-5-bromo-4-chlorobenzoate is a halogenated aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Its precise chemical structure, purity, and impurity profile are critical parameters that dictate its suitability for downstream applications. This document provides a comprehensive, multi-technique guide for the robust analytical characterization of this molecule. We present detailed, field-proven protocols for chromatographic analysis (HPLC, GC-MS), definitive structural elucidation (NMR, FTIR, HRMS), and quantitative assessment (UV-Vis), designed to ensure the identity, purity, and quality of this compound in a research and drug development setting.
Introduction and Physicochemical Profile
The rigorous characterization of chemical intermediates is a foundational requirement in modern drug development and chemical synthesis. The presence of multiple reactive sites on this compound—an amine, an ester, and a polysubstituted aromatic ring—necessitates an orthogonal analytical approach. This guide moves beyond simple data reporting to explain the causality behind method selection, enabling scientists to not only replicate these protocols but also adapt them for structurally similar molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | ![]() | N/A |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Amino-5-bromo-4-chloro-benzoic acid methyl ester | [1] |
| CAS Number | 765211-09-4 | [2] |
| Molecular Formula | C₈H₇BrClNO₂ | [1][2] |
| Molecular Weight | 264.50 g/mol | [1][3][4] |
| Appearance | White to cream solid/powder | [1][5] |
| Purity (Typical) | ≥98% | [1] |
(Note: Isomers of this compound exist; verification of the substitution pattern via methods described herein is critical.)
Chromatographic Analysis for Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of chemical compounds. We employ both High-Performance Liquid Chromatography (HPLC) for non-volatile components and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, providing a comprehensive purity assessment.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reverse-phase HPLC is the premier technique for analyzing moderately polar, non-volatile organic compounds like our target molecule. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase, a gradient of acetonitrile and water, is chosen to effectively elute the main compound while also separating it from more polar or less polar impurities. UV detection is ideal, as the aromatic ring provides strong chromophores for sensitive detection.[6][7]
Caption: HPLC Purity Analysis Workflow.
Protocol 2.1: HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Elution:
-
Start at 30% B, hold for 2 minutes.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.
Trustworthiness: This protocol is self-validating through system suitability tests. Before sample analysis, inject a standard solution multiple times to ensure system precision (Relative Standard Deviation, %RSD < 2%), theoretical plates (>2000), and tailing factor (0.8 - 1.5) are within acceptable limits.
Volatile Impurity Screening by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile organic compounds.[6] For this application, it serves to identify residual solvents from synthesis or any thermally stable, volatile impurities not detectable by HPLC. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to established libraries (e.g., NIST). The presence of bromine and chlorine gives a highly characteristic isotopic pattern, aiding in the identification of halogenated impurities.[8][9]
Protocol 2.2: GC-MS Method
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A low-bleed, non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C (Split mode, 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a high-purity solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
Definitive Structural Elucidation
While chromatography assesses purity, spectroscopy provides irrefutable evidence of molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[10] For this compound, we expect distinct signals for the two aromatic protons, the amine protons, and the methyl ester protons. Their chemical shifts and coupling patterns are diagnostic of the substitution pattern on the benzene ring.
Protocol 3.1: NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| -COOCH₃ | ~3.9 ppm (s, 3H) | ~52 ppm | Methyl group attached to an electronegative oxygen. |
| -NH₂ | ~4.5-5.5 ppm (br s, 2H) | N/A | Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent-dependent. |
| Ar-H (at C3) | ~6.7 ppm (s, 1H) | ~111 ppm | Shielded by the adjacent electron-donating -NH₂ group. |
| Ar-H (at C6) | ~7.8 ppm (s, 1H) | ~134 ppm | Deshielded by the ester group and adjacent bromine atom. |
| Ar-C-NH₂ (C2) | N/A | ~150 ppm | Carbon attached to the electron-donating amine group. |
| Ar-C-COOCH₃ (C1) | N/A | ~110 ppm | Shielded position on the aromatic ring. |
| Ar-C-Cl (C4) | N/A | ~117 ppm | Carbon attached to chlorine. |
| Ar-C-Br (C5) | N/A | ~116 ppm | Carbon attached to bromine. |
| -C =O | N/A | ~168 ppm | Typical chemical shift for an ester carbonyl carbon. |
(Note: Predicted values are based on analogous structures and chemical shift theory.[11][12][13] Actual values must be determined experimentally.)
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.[14] The spectrum of this compound will be characterized by distinct vibrations for the amine N-H bonds, the ester carbonyl (C=O) group, and the ester C-O bonds, providing a unique molecular fingerprint.[15]
Protocol 3.2: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
Table 3: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |
| 3480 - 3350 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | Diagnostic two-band pattern for a primary amine.[15][16] |
| ~1725 | C=O Ester Stretch | Strong | Conjugation with the aromatic ring slightly lowers the frequency from a typical saturated ester.[17] |
| ~1610 | N-H Scissoring Bend | Medium | Characteristic of primary amines.[15] |
| 1600, 1570, 1480 | C=C Aromatic Ring Stretch | Medium | Multiple bands are typical for substituted benzene rings. |
| ~1280 | C-O Ester Asymmetric Stretch | Strong | Part of the "Rule of Three" for aromatic esters.[17] |
| ~1110 | C-O Ester Symmetric Stretch | Strong | Part of the "Rule of Three" for aromatic esters.[17] |
| ~1300 | C-N Aromatic Amine Stretch | Strong | Stronger than in aliphatic amines.[15] |
| 800 - 600 | C-Cl and C-Br Stretch | Medium-Strong | Found in the fingerprint region. |
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of a compound's elemental formula. For a compound containing both bromine and chlorine, the isotopic pattern is a definitive confirmation of its identity. Bromine has two major isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine has two (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a characteristic cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities.
Protocol 3.3: HRMS Analysis
-
Instrumentation: An HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Electron Ionization (EI).
-
Data Analysis: Determine the exact mass of the monoisotopic molecular ion ([C₈H₇⁷⁹Br³⁵ClNO₂]⁺). Compare the experimental isotopic distribution pattern with the theoretical pattern. The calculated exact mass should be within 5 ppm of the measured value.
Quantitative Analysis by UV-Vis Spectroscopy
Expertise & Rationale: The Beer-Lambert law provides a linear relationship between absorbance and concentration, making UV-Vis spectroscopy a simple and robust method for quantification.[18] This protocol is essential for accurately determining the concentration of solutions for assays or reaction monitoring. A full spectrum scan is first performed to determine the wavelength of maximum absorbance (λ_max), which provides the highest sensitivity and minimizes error.
Caption: Quantitative UV-Vis Analysis Workflow.
Protocol 4.1: UV-Vis Quantification
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: UV-grade methanol.
-
Determine λ_max: Prepare a ~10 µg/mL solution of the compound in methanol. Scan from 400 nm to 200 nm to find the wavelength of maximum absorbance. Aromatic amines typically show strong absorbance in the 200-300 nm range.
-
Prepare Calibration Standards: Prepare a stock solution of accurately known concentration (e.g., 100 µg/mL). Perform serial dilutions to create at least five standards spanning the desired concentration range (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Measure Absorbance: Using the selected solvent as a blank, measure the absorbance of each standard at the predetermined λ_max.
-
Create Calibration Curve: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent.
-
Quantify Unknown Sample: Dilute the unknown sample to fall within the calibration range and measure its absorbance. Use the calibration curve equation to calculate its concentration.
Conclusion
The analytical characterization of this compound requires a strategic combination of orthogonal techniques. The protocols detailed in this application note provide a robust framework for confirming the compound's identity, establishing its purity with a high degree of confidence, and performing accurate quantification. By integrating chromatographic separations with definitive spectroscopic analysis, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby supporting the successful advancement of their research and development programs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Methyl 2-amino-4-bromo-5-chlorobenzoate | LGC Standards [lgcstandards.com]
- 4. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-amino-5-chlorobenzoate, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
Troubleshooting & Optimization
Navigating the Synthesis of Methyl 2-amino-5-bromo-4-chlorobenzoate: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-5-bromo-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound, and what are the primary impurities associated with it?
The most prevalent and industrially scalable synthesis of this compound involves the regioselective bromination of Methyl 2-amino-4-chlorobenzoate. This electrophilic aromatic substitution is typically carried out using a brominating agent like N-Bromosuccinimide (NBS). The reaction is guided by the activating and ortho-, para-directing effects of the amino group.
However, despite the directing effects, the reaction is not perfectly selective, leading to several common impurities:
-
Starting Material: Unreacted Methyl 2-amino-4-chlorobenzoate.
-
Isomeric Impurity: Methyl 2-amino-3-bromo-4-chlorobenzoate, arising from bromination at the less favored ortho position to the amino group.
-
Di-brominated Impurity: Methyl 2-amino-3,5-dibromo-4-chlorobenzoate, resulting from over-bromination of the activated aromatic ring.
-
Hydrolysis Product: 2-amino-5-bromo-4-chlorobenzoic acid, which can form if moisture is present during the reaction or work-up, leading to the hydrolysis of the methyl ester.
The following diagram illustrates the primary synthetic pathway and the formation of these key impurities.
Q2: My reaction consistently yields a significant amount of the di-brominated impurity. How can I minimize its formation?
The formation of the di-brominated byproduct is a classic case of over-reaction, driven by the strong activating nature of the amino group. To mitigate this, consider the following strategies:
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of NBS. Use no more than 1.0 to 1.05 equivalents. An excess of the brominating agent is a primary cause of di-bromination.
-
Reaction Temperature: Maintain a low reaction temperature, typically between 0 and 5 °C. Electrophilic aromatic substitution is an exothermic process, and higher temperatures can increase the rate of the second bromination.
-
Slow Addition of Reagents: Add the brominating agent (NBS) portion-wise or as a solution via a dropping funnel over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-substitution.
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity.
Q3: I am struggling to separate the desired product from the isomeric impurity. What analytical and purification techniques are recommended?
The separation of regioisomers can be challenging due to their similar physical properties. A combination of analytical monitoring and a robust purification strategy is essential.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for resolving and quantifying the product and its isomers.
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) | A gradient elution, starting with a higher aqueous composition, is often necessary to resolve closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic nature of the compounds allows for strong UV absorbance. |
Purification Method: Recrystallization
Recrystallization is the most effective method for purifying the crude product on a larger scale. The key is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles.
Experimental Protocol: Recrystallization Solvent Screening
-
Place approximately 50 mg of the crude product into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate) dropwise at room temperature until a slurry is formed.
-
Heat the test tubes in a water bath. A good solvent will dissolve the solid completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent system that yields a good recovery of well-formed crystals with a noticeable improvement in color is a promising candidate for scaling up. Ethanol or an ethanol/water mixture is often a good starting point for this class of compounds.
The following workflow diagram outlines the troubleshooting process for purification.
Q4: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the desired product. Key features to look for are the singlets for the methyl ester and amino protons, and the distinct aromatic proton signals. The isomeric impurity will show a different aromatic splitting pattern.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique will confirm the molecular weight of the product and can help identify the molecular weights of any co-eluting impurities.
-
HPLC (High-Performance Liquid Chromatography): As detailed in Q3, HPLC with a UV detector is the gold standard for determining the purity of the final compound. A purity level of >98% is typically required for use in further synthetic steps in a drug development setting.
-
Melting Point: A sharp melting point range is indicative of high purity. Broad melting ranges often suggest the presence of impurities.
By systematically addressing these common issues with the informed strategies outlined above, researchers can enhance the yield, purity, and reproducibility of their this compound synthesis.
Technical Support Center: Synthesis of Substituted Aminobenzoates
Welcome to the Technical Support Center for the synthesis of substituted aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of substituted aminobenzoates, providing concise answers to foundational questions.
Q1: What is the most common method for synthesizing simple alkyl aminobenzoates like Benzocaine?
The most prevalent and well-documented method is the Fischer esterification of the corresponding aminobenzoic acid (e.g., p-aminobenzoic acid) with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid.[1][2][3] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2][4] To drive the reaction towards the ester product, a large excess of the alcohol is typically used, and in some cases, water is removed as it forms.[1][4]
Q2: Why is a strong acid catalyst necessary, and often in stoichiometric amounts?
The acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] In the case of aminobenzoic acids, the amino group is basic and will neutralize some of the acid catalyst.[1] Therefore, a sufficient amount of acid is required to both protonate the amino group and catalyze the esterification reaction effectively.[1]
Q3: What are the primary advantages of reducing a nitrobenzoate over esterifying an aminobenzoic acid?
Synthesizing a substituted aminobenzoate by first performing the esterification of a nitrobenzoic acid followed by reduction of the nitro group can be a strategic choice. This approach avoids potential side reactions associated with the free amino group during esterification, such as N-acylation.[5] However, the reduction step must be compatible with the ester functionality to prevent hydrolysis.[6][7] Common reduction methods include using metals like tin or iron in acidic media, or catalytic hydrogenation.[7][8]
Q4: When should I consider using a protecting group for the amine?
A protecting group for the amine is advisable when you are performing reactions that are incompatible with a free amino group. For instance, if you are using highly reactive reagents for other parts of the molecule that could react with the nucleophilic amine, protection is necessary.[9][10] Carbamates, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), are common protecting groups for amines that render the nitrogen non-nucleophilic.[9][11] These groups can be selectively removed under acidic or hydrogenolysis conditions, respectively.[10][11]
Q5: What are the key differences in reactivity between ortho-, meta-, and para-aminobenzoates?
The position of the amino and carboxyl groups on the aromatic ring influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity. Ortho- and para-aminobenzoic acids have the amino group's electron-donating effect in conjugation with the carboxyl group, which can influence reaction rates. Meta-aminobenzoic acid does not have this direct conjugation. Steric hindrance can be a more significant factor in ortho-substituted compounds, potentially slowing down reactions at the adjacent functional groups.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you may encounter during the synthesis of substituted aminobenzoates.
Guide 1: Fischer Esterification Issues
The Fischer esterification is a robust reaction, but several issues can arise. This guide will help you troubleshoot common problems.
Problem 1.1: Low or No Product Yield
Symptoms: TLC analysis shows a significant amount of starting aminobenzoic acid remaining, and isolated yield is minimal.
Workflow for Troubleshooting Low Yield:
Troubleshooting Low Yield Workflow
| Potential Cause | Suggested Solution |
| Reversible Reaction Equilibrium | The Fischer esterification is a reversible process.[1][4] To shift the equilibrium towards the product, use a large excess of the alcohol (5-10 fold or more).[1] If feasible for your alcohol, consider removing the water byproduct using a Dean-Stark apparatus.[1] |
| Insufficient Catalyst | The basic amino group of the aminobenzoic acid neutralizes a portion of the acid catalyst.[1] Ensure you are using a sufficient molar equivalent of the acid to account for both catalysis and protonation of the amine. |
| Inadequate Heating | The reaction may be too slow at lower temperatures. Ensure the reaction mixture is refluxing gently to provide enough energy for the reaction to proceed at a reasonable rate.[2][12] |
Problem 1.2: Product is an Oil or Has a Low Melting Point
Symptoms: The isolated product is a viscous oil or a solid with a broad, low melting point, indicating impurities.
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | The presence of unreacted aminobenzoic acid can depress the melting point of the final product.[5] Ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or modifying the conditions as described above. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.[2][12] |
| Formation of Byproducts | Side reactions can lead to impurities that result in an oily product or a depressed melting point.[5] Refer to the section below on specific byproducts for identification and mitigation strategies. |
Problem 1.3: Unexpected Peaks in NMR or IR Spectra
Symptoms: Spectroscopic analysis reveals peaks that do not correspond to the desired product or starting materials.
| Potential Byproduct | Spectroscopic Signature & Mitigation |
| N-Acylation | The amino group of one molecule of aminobenzoic acid can react with the carboxylic acid of another, or with the newly formed ester, to form an amide. This will result in characteristic amide peaks in the IR spectrum (around 1650 cm⁻¹) and additional signals in the NMR.[5] To minimize this, ensure a sufficient excess of the alcohol is used and avoid excessively high temperatures.[5] |
| Ether Byproduct | At high temperatures and with a high concentration of the acid catalyst, the alcohol can undergo self-condensation to form a dialkyl ether.[5] This can be identified by a characteristic C-O stretch of an ether in the IR spectrum. Carefully control the reaction temperature to prevent this side reaction.[5] |
| Decarboxylation | Some substituted aminobenzoic acids, particularly those with electron-donating groups in the ortho or para positions, can be susceptible to decarboxylation when heated in acidic conditions.[13][14] This would result in the formation of a substituted aniline. If suspected, analyze the product mixture by GC-MS or LC-MS to identify the aniline byproduct. Using milder reaction conditions may be necessary. |
Guide 2: N-Alkylation and N-Acylation Issues
Modifying the amino group of aminobenzoates can also present challenges.
Problem 2.1: Overalkylation Leading to Tertiary Amines
Symptoms: When attempting to mono-alkylate the amino group, a significant amount of the di-alkylated product is formed.
Workflow for Preventing Overalkylation:
Workflow to Mitigate Overalkylation
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | An excess of the alkylating agent will drive the reaction towards di-alkylation.[15] Carefully control the stoichiometry, aiming for a 1:1 molar ratio or a slight excess of the aminobenzoate.[15] |
| High Reactivity of Alkylating Agent | Highly reactive alkylating agents like methyl iodide or benzyl bromide can lead to rapid, uncontrolled alkylation.[15] Consider using a less reactive agent, such as an alkyl chloride or tosylate, to better control the reaction rate.[15] |
| Inappropriate Base | Strong bases can deprotonate the newly formed secondary amine, increasing its nucleophilicity and promoting a second alkylation.[15] Use a milder inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydride (NaH).[15][16] |
Problem 2.2: Competing O-alkylation vs. N-alkylation
Symptoms: When reacting a hydroxy-substituted aminobenzoic acid with an alkylating agent, a mixture of O-alkylated and N-alkylated products is obtained.
| Potential Cause | Suggested Solution |
| Similar Nucleophilicity | The phenoxide (formed under basic conditions) and the amino group can both act as nucleophiles. The reaction outcome is often dependent on the specific conditions. |
| Hard and Soft Acids and Bases (HSAB) Principle | The nitrogen of the amino group is a softer nucleophile than the oxygen of the phenoxide. Softer alkylating agents (e.g., alkyl iodides) will tend to favor N-alkylation, while harder alkylating agents (e.g., alkyl sulfates) may favor O-alkylation. |
| Solvent Effects | Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions and may influence the selectivity.[15] Experiment with different solvents to optimize for the desired product. |
Guide 3: Other Common Side Reactions
Problem 3.1: Oxidation of the Amino Group
Symptoms: The reaction mixture darkens significantly, and the product is colored, suggesting the formation of oxidized byproducts.
| Potential Cause | Suggested Solution |
| Air Oxidation | Aromatic amines can be susceptible to air oxidation, especially in the presence of light or metal catalysts, leading to colored impurities.[6] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Oxidizing Agents | If your reaction involves reagents that could act as oxidizing agents (even mildly), this can lead to the formation of nitroso or nitro compounds, or polymeric materials.[17][18][19] Carefully review all reagents for potential oxidizing capabilities. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine) via Fischer Esterification
This protocol details the synthesis of Benzocaine from p-aminobenzoic acid (PABA) and ethanol.[2][3][20]
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine p-aminobenzoic acid and absolute ethanol.
-
Stir the mixture to dissolve the solid.
-
Slowly and carefully add concentrated sulfuric acid to the mixture. A precipitate may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes.[2] The solid should dissolve as the reaction proceeds.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold water.
-
Slowly neutralize the mixture by adding 10% sodium carbonate solution dropwise with stirring until the pH is approximately 8.[2] Carbon dioxide gas will evolve.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with several portions of cold deionized water.[2]
-
Dry the product. For further purification, recrystallize from an ethanol/water mixture.[12]
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude Benzocaine.[2]
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
To the hot solution, add warm water dropwise until a slight turbidity persists, indicating the saturation point.[2]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.[2]
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once cooled, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[2]
-
Collect the purified crystals by vacuum filtration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of benzocaine | PDF [slideshare.net]
Technical Support Center: Purification of Halogenated Aromatic Compounds
Welcome to the Technical Support Center for the purification of halogenated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules. The incorporation of halogens into aromatic systems is a cornerstone of modern medicinal chemistry, often enhancing biological activity and metabolic stability.[1][2] However, these same properties can introduce significant purification challenges. This resource provides practical, field-proven insights to navigate these complexities.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and challenges faced when purifying halogenated aromatic compounds.
Q1: Why are my halogenated aromatic isomers (e.g., ortho vs. para) so difficult to separate by standard chromatography?
A1: Ortho and para isomers of halogenated aromatic compounds often exhibit very similar polarities, making their separation by standard normal or reversed-phase chromatography challenging due to co-elution.[3] The primary reason for this difficulty lies in their subtle structural differences, which do not always translate to significant differences in their interaction with common stationary phases.
-
Expert Insight: The slight difference in dipole moment and steric hindrance between ortho and para isomers is often insufficient for effective separation on standard silica or C18 columns.[4] While para isomers are generally more stable due to reduced steric hindrance, this doesn't always guarantee a significant difference in retention time.
Q2: I'm observing peak tailing or poor peak shape during the HPLC analysis of my polyhalogenated aromatic compound. What is the likely cause?
A2: Poor peak shape for halogenated compounds in chromatography can stem from several factors:
-
Secondary Interactions: "Sticky" halogen atoms can engage in undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[5]
-
Sample Degradation: Some halogenated compounds can be thermally labile and may degrade in a hot injector port during gas chromatography (GC), leading to distorted peaks.[3]
-
Column Overload: Injecting too much sample can lead to peak fronting.[3]
Q3: I suspect my compound is undergoing dehalogenation during purification. How can I confirm this and prevent it?
A3: Dehalogenation, the cleavage of a carbon-halogen bond, is a common degradation pathway for these compounds.[6] It can be promoted by certain conditions during purification.
-
Confirmation: The presence of dehalogenated impurities can be confirmed by mass spectrometry, where you will observe a molecular ion corresponding to the loss of a halogen atom (e.g., a decrease of 34 amu for Cl, 79 amu for Br).
-
Prevention:
-
Avoid Reactive Conditions: Certain metals or basic conditions can promote dehalogenation.[7] Ensure all glassware is scrupulously clean and avoid unnecessarily high temperatures.
-
Chromatography Considerations: Some stationary phases or mobile phase additives can be reactive. Consider using more inert columns and buffered mobile phases.
-
Reductive Environments: Be mindful of potential reductive dehalogenation, where the halogen is replaced by a hydrogen atom.[8][9]
-
Q4: Is recrystallization a viable option for purifying my halogenated aromatic compound?
A4: Yes, recrystallization is often an excellent and scalable method for purifying solid halogenated aromatic compounds.[10][11] The success of recrystallization depends on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[12]
-
Solvent Selection: A good starting point is to test a range of solvents with varying polarities. Halogenated aromatics often crystallize well from non-polar solvents like hexanes or toluene, or alcoholic solvents for those with more polar functional groups.[10]
-
Isomer Separation: Recrystallization can sometimes be effective for separating isomers with significantly different melting points or crystal packing efficiencies.[13][14]
II. Troubleshooting Guides
This section provides structured troubleshooting workflows for common purification challenges.
Troubleshooting Workflow: Isomer Separation
This guide will help you develop a strategy for separating challenging halogenated aromatic isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. brainly.in [brainly.in]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Methyl 2-amino-5-bromo-4-chlorobenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-5-bromo-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the bromination of a substituted aniline precursor followed by esterification, or vice-versa. The regioselectivity of the bromination step is a critical factor, governed by the directing effects of the substituents on the aromatic ring. This guide will delve into the intricacies of this synthesis, providing practical solutions to common challenges.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of Brominated Product
Question: I am attempting to brominate Methyl 2-amino-4-chlorobenzoate and am experiencing a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
A low yield in the bromination of Methyl 2-amino-4-chlorobenzoate can stem from several factors, primarily related to the reactivity of the starting material and the choice of brominating agent and reaction conditions.
Potential Causes and Solutions:
-
Sub-optimal Brominating Agent: The choice of brominating agent is crucial. While elemental bromine (Br₂) can be used, it can sometimes lead to over-bromination or side reactions with highly activated rings.
-
Recommendation: Consider using N-Bromosuccinimide (NBS) as a milder and more selective brominating agent. The reaction can be initiated with a radical initiator like AIBN or benzoyl peroxide, or proceed via electrophilic substitution in a polar solvent.
-
-
Incorrect Solvent: The solvent can significantly influence the reactivity of the brominating agent and the solubility of the reactants.
-
Recommendation: For bromination with Br₂, glacial acetic acid is a common solvent. For reactions with NBS, solvents like acetonitrile or DMF can be effective. The polarity of the solvent can affect the regioselectivity of the reaction.[1]
-
-
Reaction Temperature: The temperature must be carefully controlled. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition or the formation of byproducts.
-
Recommendation: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the brominating agent to control the initial exothermic reaction, and then allow it to slowly warm to room temperature or slightly heat to drive the reaction to completion.
-
-
Competitive Side Reactions: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the formation of di-brominated or other isomeric byproducts.[2]
-
Recommendation: To control the regioselectivity, you can temporarily protect the amino group as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help prevent multiple brominations. The protecting group can be removed by acid or base hydrolysis after the bromination step.
-
Issue 2: Formation of Multiple Products in Bromination
Question: My crude product from the bromination of Methyl 2-amino-4-chlorobenzoate shows multiple spots on TLC, and the NMR is complex. How can I control the regioselectivity and minimize byproduct formation?
Answer:
The formation of multiple products is a common challenge in the halogenation of substituted anilines due to the powerful activating and directing effects of the amino group.
Understanding the Directing Effects:
In your starting material, Methyl 2-amino-4-chlorobenzoate, you have three key substituents influencing the position of the incoming electrophile (bromine):
-
-NH₂ (Amino group): A strong activating, ortho-, para-director.
-
-Cl (Chloro group): A deactivating, ortho-, para-director.[3][4]
-
-COOCH₃ (Methyl ester group): A deactivating, meta-director.
The powerful activating effect of the amino group will dominate, directing the incoming bromine to the positions ortho and para to it. The C5 position is para to the amino group and is therefore the most likely site of substitution. However, the C3 position is also activated (ortho to the amino group).
Strategies to Improve Regioselectivity:
-
Protect the Amino Group: As mentioned previously, converting the amino group to an acetamide (-NHCOCH₃) moderates its activating effect. This steric bulk can also disfavor substitution at the ortho position (C3), further enhancing selectivity for the desired C5 position.
-
Workflow for Amino Group Protection:
-
React Methyl 2-amino-4-chlorobenzoate with acetic anhydride in the presence of a mild base like pyridine or sodium acetate.
-
Isolate the protected intermediate, Methyl 2-acetamido-4-chlorobenzoate.
-
Proceed with the bromination reaction.
-
Deprotect the acetamido group using acidic or basic hydrolysis to yield the final product.
-
-
-
Choice of Brominating System: The reaction conditions can be tuned to favor a specific isomer. Using a milder brominating agent like NBS in a suitable solvent can often provide better control over the reaction.[1]
Issue 3: Low Yield in Fischer Esterification
Question: I have synthesized 2-amino-5-bromo-4-chlorobenzoic acid and am struggling to get a good yield in the subsequent Fischer esterification with methanol. What are the common pitfalls?
Answer:
Fischer esterification is an equilibrium-limited reaction, and achieving a high yield requires pushing the equilibrium towards the product side.[5][6][7]
Key Factors for a Successful Fischer Esterification:
| Parameter | Recommended Condition | Rationale |
| Alcohol | Use a large excess of methanol. | Methanol acts as both a reactant and the solvent, and its high concentration drives the equilibrium towards the formation of the methyl ester.[7] |
| Catalyst | Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5] | The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. |
| Water Removal | If possible, use a Dean-Stark apparatus to azeotropically remove water as it is formed.[7] | The removal of water, a byproduct of the reaction, is crucial to prevent the reverse reaction (ester hydrolysis) and to shift the equilibrium towards the product.[5][6] |
| Reaction Temperature | Reflux the reaction mixture. | The reaction is typically carried out at the boiling point of the alcohol to ensure a reasonable reaction rate. |
Troubleshooting Low Esterification Yield:
-
Incomplete Reaction: If TLC analysis shows a significant amount of unreacted starting material, the reaction may not have reached equilibrium or the reaction time was too short.
-
Solution: Ensure you are using a sufficient excess of methanol and an adequate amount of catalyst. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.
-
-
Product Loss During Workup: The product can be lost during the neutralization and extraction steps.
-
Solution: After cooling the reaction mixture, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Be cautious as this will produce CO₂ gas. Extract the product with a suitable organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
-
Hydrolysis During Workup: If the workup is not performed carefully, the newly formed ester can be hydrolyzed back to the carboxylic acid.
-
Solution: Ensure the neutralization step is complete. Wash the organic layer with brine to remove any remaining water and dry it thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before removing the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regiochemistry of the bromination of Methyl 2-amino-4-chlorobenzoate?
A1: The amino group (-NH₂) is a powerful activating ortho-, para-director, and its influence will be the deciding factor for the position of bromination. The chloro group (-Cl) is a deactivating ortho-, para-director, and the methyl ester group (-COOCH₃) is a deactivating meta-director. The position para to the strongly activating amino group (C5) is the most favored site for electrophilic substitution. Therefore, the major product expected is this compound.
Q2: What are the likely impurities in the final product?
A2: Potential impurities can arise from both the bromination and esterification steps:
-
From Bromination:
-
Unreacted starting material (Methyl 2-amino-4-chlorobenzoate).
-
Di-brominated byproduct (e.g., Methyl 2-amino-3,5-dibromo-4-chlorobenzoate). The formation of this can be minimized by protecting the amino group.
-
Isomeric monobrominated products, although the 5-bromo isomer is expected to be major.
-
-
From Esterification:
-
Unreacted 2-amino-5-bromo-4-chlorobenzoic acid.
-
-
General Impurities:
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through the following steps:
-
Aqueous Workup: After the reaction, a standard aqueous workup involving washing with a dilute base (like sodium bicarbonate solution) will remove any unreacted acidic starting material or acidic byproducts. This is followed by washing with water and then brine.
-
Drying: The organic layer should be thoroughly dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain the pure product.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: The following techniques are essential for confirming the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, including the number and connectivity of protons and carbons. The chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing both bromine and chlorine.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.
-
Thin Layer Chromatography (TLC): A simple and quick method to assess the purity of the product and to monitor the progress of the reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromo-4-chlorobenzoic acid
This protocol outlines the bromination of 2-amino-4-chlorobenzoic acid.
Materials:
-
2-amino-4-chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate
-
Ethyl acetate
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
Protocol 2: Fischer Esterification to this compound
This protocol describes the esterification of the product from Protocol 1.
Materials:
-
2-amino-5-bromo-4-chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 2-amino-5-bromo-4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Visualizing the Synthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. veeprho.com [veeprho.com]
- 9. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Managing Exotherms in Bromination Reactions of Methyl Anthranilate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety guidance on managing the exothermic nature of bromination reactions involving methyl anthranilate. Our goal is to equip you with the knowledge to anticipate, control, and troubleshoot potential thermal hazards, ensuring safer and more reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of methyl anthranilate so exothermic?
A1: The bromination of methyl anthranilate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The high exothermicity stems from several contributing factors:
-
Aromatic Stabilization: The reaction involves the disruption and subsequent regeneration of the highly stable aromatic ring. The final step, which restores aromaticity, is a significant driving force and highly exothermic.[3]
-
Activating Substituents: Methyl anthranilate possesses two electron-donating groups (EDGs) on the benzene ring: the amino group (-NH₂) and the methyl ester group (-COOCH₃). The amino group, in particular, is a powerful activating group that significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[4][5] This heightened reactivity leads to a faster and more energetic reaction.
-
Formation of HBr: The reaction produces hydrogen bromide (HBr) as a byproduct. The formation of this stable molecule contributes to the overall negative enthalpy change of the reaction.
Q2: What are the primary risks associated with uncontrolled exotherms in this reaction?
A2: Failure to manage the exotherm can lead to a number of serious safety and operational issues:
-
Runaway Reaction: The most significant risk is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[6] This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic bromine and HBr vapors.[7]
-
Side Reactions and Impurity Formation: Elevated temperatures can promote unwanted side reactions, such as polybromination (the addition of multiple bromine atoms to the aromatic ring).[8][9] This not only reduces the yield of the desired monobrominated product but also complicates purification.
-
Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, it can lead to a rapid increase in pressure and potential loss of containment.
-
Thermal Decomposition: At excessively high temperatures, the starting material, product, or solvent may begin to decompose, leading to the formation of hazardous and unpredictable byproducts.
Q3: My reaction temperature is spiking dangerously during the bromine addition. What are the immediate corrective actions?
A3: A rapid temperature increase is a critical situation that requires immediate and calm intervention.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the brominating agent.
-
Enhance Cooling: Increase the cooling capacity by adding more ice to the cooling bath or lowering the setpoint of the cryostat. Ensure good thermal contact between the reactor and the cooling medium.
-
Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer to the cooling jacket.
-
Dilution (with caution): If the reaction mixture is becoming too viscous, careful addition of a pre-chilled solvent can help with heat dissipation. This should be done with extreme caution as it may also affect reaction kinetics.
-
Prepare for Quenching: Have a quenching solution readily available to neutralize the excess brominating agent if the temperature continues to rise uncontrollably.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Violent, uncontrollable exotherm upon initial bromine addition. | 1. Addition rate is too high: The rate of heat generation is exceeding the cooling capacity. 2. Inadequate cooling: The cooling bath is not at a low enough temperature, or there is poor heat transfer. 3. Concentration is too high: A highly concentrated reaction mixture will have a higher heat output per unit volume. | 1. Reduce the addition rate significantly. Use a syringe pump for precise, slow, and controlled addition. 2. Ensure the reaction is adequately cooled. Use an ice-salt bath or a cryostat set to a lower temperature (e.g., 0 to -10 °C). Ensure the reactor is sufficiently immersed in the cooling bath. 3. Dilute the reaction mixture with an appropriate, pre-chilled solvent. |
| A delayed exotherm is observed, followed by a rapid temperature spike. | 1. Induction period: Some bromination reactions, particularly those using N-bromosuccinimide (NBS), can have an induction period before the reaction initiates.[10] 2. Poor mixing: The brominating agent may not be dispersing effectively, leading to localized "hot spots" and a delayed, but rapid, reaction initiation. | 1. Add a small amount of the brominating agent initially and wait for the exotherm to begin before proceeding with the rest of the addition. This confirms the reaction has initiated. 2. Improve agitation. Use an overhead stirrer for larger scale reactions to ensure efficient mixing. |
| The reaction temperature is stable, but the reaction is not proceeding to completion. | 1. Temperature is too low: While controlling the exotherm is crucial, an excessively low temperature can slow the reaction rate to a crawl. 2. Insufficient brominating agent: The stoichiometry may be incorrect, or the brominating agent may have degraded. | 1. Allow the reaction temperature to slowly rise after the initial exotherm is controlled. Monitor the temperature closely. 2. Ensure the correct stoichiometry. Use a fresh, high-quality brominating agent. |
| Significant formation of dibrominated or other polybrominated products. | 1. High reaction temperature: Elevated temperatures favor over-bromination. 2. Excess brominating agent: Using a large excess of the brominating agent will drive the reaction towards polybromination.[11] | 1. Maintain a low reaction temperature throughout the addition and for a period afterward. 2. Use a stoichiometric amount or a slight excess of the brominating agent. |
Experimental Protocols
Protocol 1: Controlled Bromination of Methyl Anthranilate
This protocol outlines a method for the controlled monobromination of methyl anthranilate, prioritizing safety and selectivity.
Materials:
-
Methyl anthranilate
-
Glacial Acetic Acid (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Cooling: Dissolve methyl anthranilate in glacial acetic acid in the flask and cool the mixture to 0-5 °C using an ice-salt bath.
-
Bromine Addition: Dissolve the brominating agent in a minimal amount of glacial acetic acid and add it to the dropping funnel. Add the brominating agent dropwise to the stirred solution of methyl anthranilate, ensuring the internal temperature does not exceed 10 °C.[16] The addition rate should be adjusted to maintain this temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly add the cold 10% sodium thiosulfate solution to the reaction mixture to quench any unreacted bromine.[14][17] The reddish-brown color of bromine should disappear.[15]
-
Work-up: Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Quenching of Excess Bromine
This protocol provides a general procedure for safely quenching excess bromine in a reaction mixture.
Procedure:
-
Cool the Reaction Mixture: Ensure the reaction mixture is cooled to 0-5 °C in an ice bath. This is critical to control the exotherm of the quenching process.[15]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate or a saturated solution of sodium bisulfite.[14]
-
Slow Addition: Slowly add the quenching solution to the vigorously stirred reaction mixture.[15]
-
Observe Color Change: Continue adding the quenching solution until the characteristic red-brown color of bromine disappears and the solution becomes colorless or pale yellow.[14][15]
-
Work-up: Proceed with the appropriate aqueous work-up to isolate the product.
Visualizations
Reaction Workflow
Caption: Workflow for a controlled bromination reaction.
Troubleshooting Decision Tree
Caption: Decision tree for managing a temperature spike.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Incomplete Esterification of Aminobenzoic Acids
Welcome to the Technical Support Center for the esterification of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for incomplete conversions and other common issues encountered during this crucial synthesis. Here, we move beyond simple procedural steps to explore the underlying chemical principles governing this reaction, ensuring you can not only solve immediate problems but also proactively optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of aminobenzoic acids?
A1: The most prevalent and well-documented method is the Fischer-Speier esterification.[1][2][3] This reaction involves heating the aminobenzoic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][4] The reaction is reversible, meaning it reaches an equilibrium between reactants and products.[2][5][6] Therefore, strategies are often employed to drive the reaction toward the formation of the ester.[5][6]
Q2: Why is a strong acid catalyst essential in Fischer esterification?
A2: The acid catalyst is crucial because it protonates the carbonyl oxygen of the carboxylic acid.[2][7][8] This protonation makes the carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack by the alcohol.[2][7][9] Since the amino group in aminobenzoic acid is basic, a sufficient amount of acid is required to both catalyze the reaction and protonate the amine.[1][2]
Q3: How does the basicity of the amino group affect the amount of acid catalyst needed?
A3: The amino group of the aminobenzoic acid is basic and will react with the acid catalyst, effectively neutralizing it.[1] This means that a purely catalytic amount of acid is often insufficient. Instead, a stoichiometric amount is frequently necessary to ensure enough acid is available to protonate the carboxylic acid's carbonyl group and drive the reaction forward.[2]
Q4: How can I drive the equilibrium towards a higher yield of the ester product?
A4: To enhance the yield of a Fischer esterification, the equilibrium must be shifted towards the products, a principle described by Le Châtelier's Principle.[2][5] This can be achieved in two primary ways:
-
Use a large excess of the alcohol: This is a common and effective strategy to push the reaction forward.[1][2][5] Often, the alcohol can also serve as the solvent for the reaction.[8]
-
Remove water as it forms: Since water is a byproduct of the reaction, its removal will shift the equilibrium to the product side.[5][6][10] This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent.[1][3][10]
Q5: What are some common side reactions or impurities I should be aware of?
A5: Potential impurities can include unreacted aminobenzoic acid and byproducts from side reactions. If the reaction temperature is too high or the reaction time is too long in the presence of a strong acid, there is a risk of decomposition or polymerization.[1] Inadequate purification can also leave residual starting materials in the final product.[1]
Troubleshooting Guide for Incomplete Conversion
This section addresses specific issues you may encounter during the esterification of aminobenzoic acids and provides actionable troubleshooting steps.
Issue 1: Low or No Product Yield
A low yield of the desired ester is one of the most common problems. The underlying causes often relate to the reversible nature of the Fischer esterification.
Causality and Troubleshooting Workflow:
Troubleshooting Low Yield
| Potential Cause | Scientific Rationale | Recommended Action |
| Unfavorable Equilibrium | The Fischer esterification is a reversible process.[5][6] The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol. | Use a large excess of the alcohol (5-10 fold or more) to shift the equilibrium towards the product.[1][5] If feasible, remove water as it forms using a Dean-Stark trap or molecular sieves.[3][10] |
| Insufficient Catalyst | The basic amino group of the aminobenzoic acid neutralizes some of the acid catalyst.[1] If not enough acid is present, there won't be sufficient protonation of the carboxylic acid carbonyl, hindering the nucleophilic attack by the alcohol. | Ensure a sufficient amount of acid catalyst is used to account for both catalysis and protonation of the amino group.[1][2] A stoichiometric amount relative to the aminobenzoic acid is often required.[2] |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium. | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[11][12] Continue refluxing until the starting material is no longer visible on the TLC plate.[1] |
| Presence of Water | Any water present at the start of the reaction will inhibit the forward reaction. | Use anhydrous alcohol and ensure all glassware is thoroughly dried before use. |
Issue 2: Reaction Mixture Darkens Significantly
Significant darkening of the reaction mixture, especially at elevated temperatures, can be indicative of decomposition.
Causality and Troubleshooting:
-
Decomposition or Side Reactions: Prolonged heating at high temperatures in the presence of a strong acid can lead to the decomposition of the starting material or product, or potentially polymerization.[1]
-
Solution: Avoid excessively high temperatures. Monitor the reaction closely and stop it once the starting material has been consumed (as determined by TLC).[1] Consider using a milder catalyst or reaction conditions if possible.
-
Issue 3: Product Fails to Precipitate During Workup
The desired ester product is typically isolated by precipitation after neutralizing the reaction mixture. If no precipitate forms, it can be due to several factors.
Troubleshooting Precipitation Failure:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incomplete Neutralization | The ester product will remain in its protonated, water-soluble form if the acid catalyst is not completely neutralized. | During the workup, ensure the pH of the solution is basic (pH > 8) by adding a sufficient amount of a base like 10% sodium carbonate solution.[2][11] |
| Product is Soluble in the Workup Solution | If the volume of the aqueous solution is too large, the ester may remain dissolved. | After neutralization, cool the mixture thoroughly in an ice bath to maximize precipitation.[1] If precipitation is still minimal, consider extraction with an organic solvent like ethyl acetate.[13] |
| Low Product Yield | If the reaction yield is very low, there may not be enough product to form a visible precipitate. | Re-evaluate the reaction conditions to improve the yield as outlined in the "Low or No Product Yield" section. |
Experimental Protocols
Standard Fischer Esterification of p-Aminobenzoic Acid
This protocol provides a general procedure for the synthesis of ethyl p-aminobenzoate (Benzocaine).
Materials:
-
p-Aminobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and a 5-10 fold molar excess of absolute ethanol.[1] Add a magnetic stir bar.
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid. A precipitate of the aminobenzoic acid salt may form.[2][11]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes.[2] The precipitate should dissolve as the reaction progresses.[2]
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.[1][2]
-
Pour the cooled reaction mixture into ice water.[2]
-
Slowly neutralize the mixture with a 10% sodium carbonate solution until the pH is above 8.[2][11]
-
A precipitate of the crude ester will form.[1] Cool the mixture in an ice bath to maximize precipitation.[1]
-
Filtration: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.[1][2]
-
Drying: Allow the product to air dry or dry it in a desiccator.[1]
Fischer Esterification Workflow
Alternative: Amine Protection Strategy
In cases where the substrate is sensitive to strong acids or when side reactions involving the amine are a concern, a protection-deprotection strategy can be employed. The amine is first "protected" by converting it into a less reactive functional group (like a carbamate), the esterification is performed, and then the protecting group is removed.[14][15]
Common Amine Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride (Boc₂O) and removed with a strong acid like trifluoroacetic acid (TFA).[15][16]
-
Cbz (carboxybenzyl): Installed using benzyl chloroformate (Cbz-Cl) and removed by catalytic hydrogenation.[15][16]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Installed using Fmoc-Cl and removed under basic conditions.[15][17]
General Workflow for Amine Protection:
Amine Protection Strategy Workflow
This approach, while adding steps, can provide a cleaner reaction and higher yields for complex substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Practical Experiment 3: Benzocain | PPTX [slideshare.net]
- 5. brainly.com [brainly.com]
- 6. youtube.com [youtube.com]
- 7. prezi.com [prezi.com]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Protection for the AMINE.pptx [slideshare.net]
preventing di-brominated species formation in synthesis
Guide: Preventing the Formation of Di-brominated Species
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that achieving high selectivity is a critical aspect of successful synthesis, particularly in the context of drug development and materials science. This guide provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to help you minimize or eliminate the formation of di-brominated byproducts in your reactions.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding di-bromination.
Q1: Why am I getting a di-brominated product in my reaction?
The formation of di-brominated species is a common side reaction, particularly in electrophilic aromatic substitution. It typically occurs when the mono-brominated product is more reactive than the starting material. The newly introduced bromine atom can activate the aromatic ring, making it more susceptible to a second bromination.
Q2: What is the most straightforward first step to reduce di-bromination?
The simplest initial step is to carefully control the stoichiometry of your brominating agent. Using a 1:1 molar ratio of your substrate to the brominating agent is a good starting point. However, depending on the reactivity of your substrate, you may need to use a slight excess of the substrate.
Q3: How does temperature affect the formation of di-brominated byproducts?
Lowering the reaction temperature generally increases selectivity for the mono-brominated product. This is because the activation energy for the second bromination is often higher than that for the first. By reducing the thermal energy of the system, you can favor the kinetically controlled mono-brominated product.
Q4: Can the choice of solvent influence the selectivity of my bromination reaction?
Absolutely. The solvent can play a crucial role in modulating the reactivity of the brominating agent. Non-polar solvents are often preferred for brominations with elemental bromine (Br₂) to avoid the formation of highly reactive bromonium ions. For other brominating agents, the choice of solvent will depend on the specific reagent and substrate.
Q5: Are there alternative brominating agents I can use to improve selectivity?
Yes, using a less reactive brominating agent is a highly effective strategy. N-Bromosuccinimide (NBS) is a popular choice for selective bromination as it provides a low concentration of bromine in the reaction mixture. Other alternatives include dibromodimethylhydantoin (DBDMH) and pyridinium tribromide.
Troubleshooting Guides: In-depth Solutions
This section provides detailed strategies for overcoming challenges with di-bromination in your synthesis.
Issue 1: High Levels of Di-bromination in Electrophilic Aromatic Substitution
Underlying Cause: In many electrophilic aromatic substitution reactions, the product of the initial bromination is more activated towards further substitution than the starting material. This is particularly true for substrates with electron-donating groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing di-bromination.
Detailed Protocols:
1. Stoichiometric Control:
-
Principle: By using the limiting reagent, you can control the extent of the reaction.
-
Protocol:
-
Begin with a 1:1 molar ratio of your substrate to the brominating agent.
-
If di-bromination persists, incrementally increase the ratio of substrate to brominating agent (e.g., 1.1:1, 1.2:1).
-
Monitor the reaction progress carefully using an appropriate analytical technique (TLC, GC-MS) to determine the optimal ratio.
-
2. Temperature Optimization:
-
Principle: Lowering the temperature can enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the formation of the mono-brominated product.
-
Protocol:
-
Set up the reaction at 0°C using an ice bath.
-
If di-bromination is still observed, consider further reducing the temperature to -20°C, -40°C, or even -78°C (dry ice/acetone bath).
-
Add the brominating agent slowly and dropwise to maintain a consistent low temperature and avoid localized heating.
-
3. Solvent Selection:
-
Principle: The polarity of the solvent can influence the electrophilicity of the brominating agent.
-
Data Summary:
| Solvent | Polarity | Effect on Bromination with Br₂ |
| Carbon Tetrachloride (CCl₄) | Non-polar | Reduces the formation of highly reactive bromonium ions, increasing selectivity. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Can promote bromination, potentially leading to lower selectivity. |
| Acetic Acid (AcOH) | Polar Protic | Can act as a catalyst, but may also lead to over-bromination. |
4. Choice of Brominating Agent:
-
Principle: Using a less reactive brominating agent can significantly improve selectivity for the mono-brominated product.
-
Comparative Analysis:
| Brominating Agent | Reactivity | Typical Use Case |
| Elemental Bromine (Br₂) | High | General purpose, but can be difficult to control. |
| N-Bromosuccinimide (NBS) | Moderate | Selective bromination of activated aromatic rings and allylic/benzylic positions. |
| Dibromodimethylhydantoin (DBDMH) | Moderate | Similar to NBS, often used in industrial settings. |
-
Experimental Protocol with NBS:
-
Dissolve the substrate in a suitable solvent (e.g., DMF or acetonitrile).
-
Add N-Bromosuccinimide (1.0 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry, and purify.
-
Issue 2: Di-bromination of Activated Aromatic Systems
Underlying Cause: Aromatic rings with strongly electron-donating groups (e.g., -OH, -NH₂, -OR) are highly activated and prone to over-bromination.
Mechanism of Di-bromination:
Caption: Simplified reaction pathway for di-bromination.
Advanced Strategies:
1. Use of a Protecting Group:
-
Principle: Temporarily masking the activating group can reduce the reactivity of the aromatic ring, allowing for selective mono-bromination.
-
Example Protocol (Protection of a Phenol):
-
Protect the hydroxyl group of the phenol as an acetate ester or a silyl ether.
-
Perform the bromination reaction on the protected substrate.
-
Deprotect the protecting group to yield the mono-brominated phenol.
-
2. Catalyst Modification:
-
Principle: In Lewis acid-catalyzed brominations, the choice and amount of the catalyst can be tuned to control reactivity.
-
Recommendations:
-
Use a milder Lewis acid (e.g., ZnCl₂ instead of AlCl₃).
-
Employ a stoichiometric amount of the Lewis acid rather than a catalytic amount. In some cases, the Lewis acid can complex with the product, deactivating it towards further bromination.
-
Technical Support Guide: Stability and Storage of Methyl 2-amino-5-bromo-4-chlorobenzoate
This guide provides in-depth technical information, troubleshooting advice, and validated protocols for the handling, storage, and stability assessment of Methyl 2-amino-5-bromo-4-chlorobenzoate (CAS No. 765211-09-4). Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible results in research and development.
Core Compound Profile & Quick Reference
This compound is a halogenated aromatic amine and ester, commonly utilized as a building block in complex organic synthesis. Its reactivity is dictated by the nucleophilic amino group, the electrophilic ester, and the substituted aromatic ring. The presence of these functional groups makes the molecule susceptible to specific degradation pathways if not handled and stored correctly.
| Parameter | Specification | Source(s) |
| CAS Number | 765211-09-4 | [1][2] |
| Molecular Formula | C₈H₇BrClNO₂ | [1][3] |
| Molecular Weight | ~264.50 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Recommended Storage | Long-term: 2-8°C (Refrigerated), protected from light, under a dry, inert atmosphere. | [3][4] |
| Short-term (Working) | Room Temperature, in a desiccator, protected from light. | [2] |
| Key Incompatibilities | Strong oxidizing agents, strong acids, strong bases, prolonged exposure to moisture. | [5] |
Frequently Asked Questions (FAQs)
This section addresses common user queries regarding the stability and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability (>6 months), the compound should be stored refrigerated at 2-8°C.[3][4] The container must be tightly sealed and the headspace preferably purged with an inert gas like argon or nitrogen. It is crucial to protect the material from light, as UV radiation can catalyze the degradation of halogenated aromatic compounds.[2][3]
-
Causality: Refrigeration slows down kinetic processes, including the potential oxidation of the electron-rich amino group and hydrolysis of the methyl ester. An inert atmosphere prevents oxidation, while protection from light minimizes photo-degradation.
Q2: I left the container on my lab bench for a day at room temperature. Is the compound compromised?
Short-term exposure to ambient room temperature is generally acceptable, and many suppliers ship the material at room temperature.[3] However, for routine bench-top use, it is best practice to keep the working amount in a desiccator to protect it from atmospheric moisture. The primary risk of extended bench-top storage is not temperature, but rather cumulative exposure to light, humidity, and oxygen. Always return the main stock to its recommended long-term storage conditions promptly.
Q3: What are the common visual signs of compound degradation?
The most common sign of degradation for aromatic amines is a change in color . Fresh, high-purity this compound should be a uniform solid. The appearance of yellow, brown, or purplish hues is indicative of oxidation. Another sign is a change in physical form, such as clumping or the appearance of an oily residue, which may suggest moisture absorption and potential hydrolysis.
Q4: My compound has developed a slight yellow tint. Can I still use it in my experiment?
A color change signifies that a portion of the material has likely oxidized, and the purity is no longer as stated on the label. Using this material without verification can compromise your experiment, leading to lower yields, unexpected side products, and difficulty in purification.
-
Recommendation: Before use, you MUST re-qualify the material. A simple purity assessment by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is strongly advised. If minor impurities are detected, purification (e.g., recrystallization or column chromatography) may be necessary. For highly sensitive reactions, using a new, uncompromised lot is the safest option.
Q5: What are the best practices for preparing a stock solution for long-term storage?
If you plan to store the compound in solution, use a high-purity, anhydrous, aprotic solvent such as DMSO or DMF. Prepare the solution under an inert atmosphere. We recommend storing stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly warming the solution to room temperature can introduce water condensation, which may lead to hydrolysis of the ester over time.
Q6: What specific chemicals and materials should be avoided?
Avoid storing this compound in proximity to strong oxidizing agents (e.g., peroxides, nitrates), as they can aggressively oxidize the amino group.[5] Steer clear of strong acids and bases, which can catalyze the hydrolysis of the methyl ester. Ensure all containers and handling equipment are clean and dry.[5]
Troubleshooting Guide: Investigating Compound Integrity
When an experiment yields unexpected results, the integrity of starting materials is a primary suspect. This workflow provides a logical pathway for diagnosing issues related to the stability of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Substituted Aminobenzoates
Here is the technical support center on catalyst selection for cross-coupling with substituted aminobenzoates.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions involving substituted aminobenzoates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your cross-coupling experiments with substituted aminobenzoates.
Problem: Low or No Product Formation
You've set up your Suzuki-Miyaura or Buchwald-Hartwig reaction, but TLC or LC-MS analysis shows a low yield or only starting material.
Possible Causes & Solutions:
-
Inefficient Catalyst System: The combination of palladium precursor and ligand may not be active enough for your specific substrate. Substituted aminobenzoates can be challenging due to the presence of both an electron-donating amino group and an electron-withdrawing benzoate group, which can influence the catalytic cycle.[1]
-
Actionable Step: Screen a panel of ligands. For many cross-couplings with aminobenzoate derivatives, bulky, electron-rich phosphine ligands are required.[2] Consider ligands like SPhos, XPhos, or RuPhos, which have proven effective for challenging substrates.[1][3] For Suzuki couplings, PdCl₂(dppf) is a reliable starting point, but systems like Pd(OAc)₂ with SPhos may offer superior yields.[1]
-
Pro-Tip: Consider using palladium pre-catalysts (e.g., XPhos G2 or G3). These are often more efficient at generating the active Pd(0) species, leading to more reliable results.[4][5]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. A base that is too weak may not facilitate the transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) step effectively.[6][7] The solvent must dissolve the reactants and stabilize catalytic intermediates.[6][8]
-
Actionable Step: For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are common choices, often in solvents like 1,4-dioxane or toluene with some water.[1][9] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required in ethereal or aromatic solvents like THF, dioxane, or toluene.[4][6]
-
Causality: The base strength can determine functional group tolerance. Strong bases like NaOtBu can be incompatible with sensitive functional groups like esters, potentially causing hydrolysis.[10][11] In such cases, a weaker base like K₃PO₄ should be tested, although this may require higher temperatures or longer reaction times.
-
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen.[2] Failure to maintain an inert atmosphere can lead to the formation of inactive palladium oxides.
-
Actionable Step: Ensure all reagents and solvents are properly degassed. Use Schlenk techniques or a glovebox for reaction setup.[12] A simple method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before use.
-
Problem: Significant Side Product Formation (e.g., Hydrodehalogenation)
You observe a significant amount of a byproduct where the halide on your aminobenzoate has been replaced by a hydrogen atom.
Possible Causes & Solutions:
-
Reductive Dehalogenation Pathway: This side reaction can compete with the desired cross-coupling pathway, particularly with electron-rich aryl halides.[2] It can be promoted by certain catalyst/ligand combinations or the presence of water or other proton sources.
-
Actionable Step: Screen different ligands. The choice of ligand can significantly influence the relative rates of reductive elimination (to form the product) versus side reactions.[2][13] Bulky ligands that accelerate reductive elimination can often minimize hydrodehalogenation.[14]
-
Pro-Tip: Protecting the amino group with a Boc (tert-butyloxycarbonyl) group can sometimes suppress this side reaction by modifying the electronic properties of the substrate.[2]
-
-
Base-Induced Side Reactions: Strong bases can sometimes promote unwanted reactions.[6]
-
Actionable Step: Switch to a milder base. If you are using NaOtBu, consider trying K₃PO₄ or Cs₂CO₃. This may require re-optimization of other parameters like temperature and catalyst loading.[2]
-
Problem: Catalyst Decomposition (Formation of Palladium Black)
During the reaction, you observe the formation of a black precipitate, which is often indicative of catalyst decomposition into inactive palladium black.
Possible Causes & Solutions:
-
Unstable Catalytic Species: The active Pd(0) species can be unstable if not properly coordinated by a suitable ligand. This is often an issue when using simple phosphine ligands that are not bulky enough.
-
Actionable Step: Use bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos). These ligands are designed to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, thereby preventing agglomeration and decomposition.[7][14]
-
Causality: The steric bulk of these ligands creates a protective pocket around the palladium center, while their electron-donating nature increases the electron density on the metal, facilitating the oxidative addition step and stabilizing the catalyst.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction should I use for my substituted aminobenzoate?
The choice depends on the bond you want to form:
-
For C-C bond formation (e.g., creating a biaryl structure): The Suzuki-Miyaura coupling is the most common and robust choice. It couples an aryl halide (your substituted aminobenzoate) with an organoboron compound (e.g., a phenylboronic acid).[12]
-
For C-N bond formation (e.g., adding another amine): The Buchwald-Hartwig amination is the premier method. It couples an aryl halide with a primary or secondary amine.[12][16]
Q2: How do the substituents on the aminobenzoate ring affect catalyst selection?
The electronic and steric properties of your substrate are crucial.[17]
-
Electronic Effects: The amino group is electron-donating, which can activate the ring but also make oxidative addition (often the rate-limiting step) more difficult compared to electron-poor arenes. The benzoate (ester) group is electron-withdrawing. This push-pull nature requires a carefully selected catalyst. An electron-rich ligand on the palladium center can help overcome the sluggish oxidative addition of an electron-rich aryl halide.[14]
-
Steric Effects: Substituents ortho to the halide can hinder the approach of the palladium catalyst. In these cases, using a catalyst system with very bulky ligands (e.g., XPhos) is often necessary to promote the reaction.[3][15]
Q3: What is the role of the ligand, and how do I choose the right one?
The ligand is arguably the most critical component of the catalyst system. It binds to the palladium atom and profoundly influences its reactivity.[13][14]
-
Role of the Ligand:
-
Stabilizes the Catalyst: Prevents decomposition to palladium black.[14]
-
Modulates Reactivity: Influences the rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[14]
-
Controls Substrate Scope: Enables the use of challenging substrates like aryl chlorides or sterically hindered partners.[7]
-
-
How to Choose:
-
Start with the "Workhorses": For general screening, bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art. SPhos is an excellent starting point for Suzuki-Miyaura couplings, while XPhos is a versatile choice for Buchwald-Hartwig aminations.[1][12]
-
Consider the Halide: Aryl chlorides are less reactive than bromides or iodides and often require more specialized, highly active catalyst systems.[2][12] The reactivity order is generally I > Br > Cl.[12]
-
Screening is Key: There is no "one-size-fits-all" solution. Intelligent screening of a small, diverse set of ligands is the most effective approach to finding the optimal conditions for your specific substrate.[11]
-
Q4: Which palladium precursor is best: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common, relatively inexpensive palladium sources (Pd(II) and Pd(0) respectively). They require in situ formation of the active catalyst by reduction and ligand association. This process can sometimes be inefficient or unreliable.[4]
-
Palladium Pre-catalysts: These are well-defined, air-stable complexes that contain the ligand already bound to the palladium center. They are designed to rapidly and cleanly generate the active monoligated Pd(0) catalyst upon exposure to a base.[4] While more expensive, they often provide higher reproducibility and activity, especially for difficult couplings. For industrial applications or complex substrates, pre-catalysts are highly recommended.[5]
Q5: How do I select the appropriate base and solvent?
-
Base Selection: The base's primary role is to participate in the transmetalation step (Suzuki) or to deprotonate the amine nucleophile (Buchwald-Hartwig).[6][7]
-
Suzuki: Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. These are generally compatible with most functional groups.[9]
-
Buchwald-Hartwig: Requires strong, non-nucleophilic bases. Sodium tert-butoxide (NaOtBu) is the most common, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) are also used.[6][18] Caution: These strong bases have low functional group tolerance; for example, they can hydrolyze esters.[10] If your aminobenzoate is sensitive, you may need to screen weaker bases at higher temperatures.
-
-
Solvent Selection: The solvent must solubilize the reactants and catalyst, but it also plays a role in stabilizing intermediates in the catalytic cycle.[6][8]
Data & Protocols
Table 1: Example Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Example | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | ~85 | 4-Amino-3-bromobenzoic acid analog | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Substituted Aryl Bromide | [1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | High | General Aryl Bromide | [1] |
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific substrates.[12]
-
To an oven-dried Schlenk flask, add the substituted aminobenzoate halide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).
-
Add the anhydrous, degassed solvent (e.g., Toluene/H₂O 5:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: General Buchwald-Hartwig Amination
This protocol is a general guideline and should be performed in a glovebox or using strict Schlenk techniques.[12]
-
In a glovebox, add the substituted aminobenzoate halide (1.0 mmol, 1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to a reaction vial.
-
Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Add the amine coupling partner (1.2 mmol, 1.2 eq).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction (e.g., with saturated aqueous NH₄Cl) and partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Visualizations
Catalyst System Selection Workflow
Caption: Decision workflow for selecting an initial catalyst system.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki cycle influenced by catalyst components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Methyl 2-amino-5-bromo-4-chlorobenzoate Derivatives: A Guide for Researchers
For professionals engaged in the intricate dance of drug discovery and development, the strategic selection and modification of molecular scaffolds are paramount. The halogenated anthranilate framework, a cornerstone in medicinal chemistry, offers a versatile platform for the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of Methyl 2-amino-5-bromo-4-chlorobenzoate and its derivatives, offering insights into their synthesis, characterization, and potential biological activities. We will explore the nuanced interplay of halogen substitution patterns and their impact on the physicochemical and pharmacological properties of these compounds, supported by experimental data and detailed protocols.
The Strategic Importance of Halogenation in Drug Design
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to biological targets. The choice of halogen and its position on the aromatic ring can lead to significant differences in biological activity. For instance, studies have shown that iodo-substituted aminobenzoic acid derivatives can exhibit enhanced antimicrobial and cytotoxic effects compared to their bromo-counterparts, likely due to the greater size and polarizability of iodine, which can foster stronger interactions with target proteins.[1]
This guide will focus on derivatives of Methyl 2-aminobenzoate, a key intermediate in the synthesis of various pharmaceuticals. Specifically, we will delve into the comparative analysis of di-halogenated derivatives, with a primary focus on this compound.
Synthesis and Characterization: A Comparative Approach
Proposed Synthetic Workflow
The synthesis of this compound and its isomers can be logically approached through a two-step process: halogenation of a suitable anthranilic acid precursor followed by esterification. The following diagram outlines a proposed synthetic workflow:
Caption: Proposed two-step synthesis of halogenated methyl 2-aminobenzoate derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar compounds.
Step 1: Synthesis of 2-amino-5-bromo-4-chlorobenzoic acid
-
Starting Material: 2-amino-4-chlorobenzoic acid.
-
Bromination: Dissolve 2-amino-4-chlorobenzoic acid in a suitable solvent such as glacial acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum to yield 2-amino-5-bromo-4-chlorobenzoic acid.
Step 2: Synthesis of this compound
-
Esterification: Suspend the dried 2-amino-5-bromo-4-chlorobenzoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Physicochemical and Spectroscopic Properties: A Comparative Table
The position of the halogen substituents significantly influences the physicochemical properties of the molecule. The following table provides a comparison of computed and, where available, experimental data for this compound and some of its isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Computed) | Melting Point (°C) |
| This compound | 765211-09-4 | C₈H₇BrClNO₂ | 264.50 | 2.47 | Not available |
| Methyl 2-amino-4-bromo-5-chlorobenzoate | 1445322-56-4 | C₈H₇BrClNO₂ | 264.50 | 2.47 | Not available |
| Methyl 5-amino-2-bromo-4-chlorobenzoate | 929524-50-5 | C₈H₇BrClNO₂ | 264.50 | 2.40 | Not available |
| Methyl 2-amino-5-bromobenzoate | 52727-57-8 | C₈H₈BrNO₂ | 230.06 | 2.13 | 72-74 |
| Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | C₈H₈ClNO₂ | 185.61 | 1.88 | 66-68 |
Data compiled from various chemical supplier databases and PubChem.[2]
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectra of these derivatives are expected to show characteristic signals for the aromatic protons, the amino group protons (a broad singlet), and the methyl ester protons (a singlet around 3.8-3.9 ppm). The substitution pattern on the aromatic ring will dictate the multiplicity and chemical shifts of the aromatic protons, providing a clear method for distinguishing between isomers.
-
¹³C NMR: The carbon NMR spectra will show distinct signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of the aromatic carbons will be influenced by the electronegativity and position of the halogen substituents.
-
FTIR: The infrared spectra will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectra will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will result in characteristic isotopic clusters for the molecular ion and fragment ions, confirming the presence of these halogens.
Biological Activities: Unlocking Therapeutic Potential
Halogenated anthranilate derivatives have emerged as a promising class of compounds with a wide range of biological activities.
Androgen Receptor Antagonism
Recent studies have identified halogen-substituted anthranilic acid derivatives as a novel chemical platform for androgen receptor (AR) antagonists.[3] These compounds have shown the ability to inhibit the transactivation of both wild-type and mutant ARs that are resistant to current therapies for prostate cancer.[3] This suggests a distinct mechanism of action compared to clinically used AR antagonists.[3] The development of new AR antagonists with novel modes of action is crucial for overcoming resistance in advanced prostate cancer.
Antimicrobial and Cytotoxic Activities
The nature and position of halogen substituents on the aminobenzoic acid scaffold can significantly impact their antimicrobial and cytotoxic properties. A comparative study on Schiff bases derived from 4-aminobenzoic acid demonstrated that iodo-substituted compounds generally exhibited more potent antimicrobial and antifungal activity than their bromo-substituted counterparts.[1]
Table 2: Comparative Antimicrobial and Antifungal Activity of Halogenated Schiff Bases of 4-Aminobenzoic Acid (MIC in µM) [1]
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 5-Bromo-substituted | 12.5 | 25 | 25 |
| 5-Iodo-substituted | 12.5 | 12.5 | 12.5 |
| 3,5-Diiodo-substituted | 6.25 | 12.5 | 6.25 |
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1]
This data suggests that the larger and more polarizable iodine atom may enhance binding to microbial targets. This provides a strong rationale for synthesizing and screening a series of bromo- and chloro-substituted Methyl 2-aminobenzoate derivatives for their antimicrobial potential.
Proposed Biological Evaluation Workflow
To systematically evaluate the therapeutic potential of the synthesized this compound derivatives, a tiered screening approach is recommended. The following workflow illustrates a proposed screening cascade for identifying novel androgen receptor antagonists.
Caption: Proposed workflow for the biological evaluation of novel androgen receptor antagonists.
Experimental Protocol: AR Transactivation Assay
-
Cell Culture: Culture a human prostate cancer cell line (e.g., LNCaP or VCaP) that endogenously expresses the androgen receptor.
-
Transfection: Co-transfect the cells with an androgen-responsive reporter plasmid (e.g., pARE-Luc) and a control plasmid (e.g., pRL-TK for normalization).
-
Treatment: Treat the transfected cells with a range of concentrations of the synthesized derivatives in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT).
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of DHT-induced AR transactivation for each compound concentration. Determine the IC₅₀ value for each active compound.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for the discovery of novel therapeutic agents. While direct comparative data is sparse, by leveraging established synthetic methodologies and understanding the structure-activity relationships of related halogenated compounds, researchers can rationally design and synthesize a library of these derivatives for biological screening. The insights provided in this guide, from a proposed synthetic workflow to a biological evaluation cascade, are intended to empower researchers to explore the full potential of this versatile chemical class. Future work should focus on the systematic synthesis and side-by-side comparison of a comprehensive set of isomers to fully elucidate the impact of halogen substitution patterns on their physicochemical properties and biological activities.
References
A Comparative Guide to the Biological Activity of Methyl 2-amino-5-bromo-4-chlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substituted aminobenzoate scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Methyl 2-amino-5-bromo-4-chlorobenzoate, a halogenated aromatic amine, serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of bromo and chloro substituents on the benzene ring significantly influences the electronic and lipophilic properties of the molecule, which in turn can modulate its interaction with biological targets. This guide explores the synthesis of derivatives from this core structure and provides a comparative analysis of their antibacterial, anticancer, and enzyme-inhibitory activities, supported by experimental data and detailed protocols.
Synthesis of this compound Derivatives
The synthesis of derivatives from the parent compound, this compound, typically involves modification of the amino and/or the ester functional groups. A common approach is the acylation of the amino group to form a variety of amides.
General Synthesis Workflow
A Researcher's Guide to Spectroscopic Differentiation of Aminobenzoate Precursors and Esters
Introduction
Aminobenzoate derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents, from local anesthetics like benzocaine to essential components in folate synthesis.[1] The transformation of aminobenzoic acid precursors into their corresponding esters is a critical step in the synthesis of these active pharmaceutical ingredients. Verifying the success of this esterification and ensuring the purity of the final product necessitates robust analytical techniques. This guide provides an in-depth comparison of the spectroscopic data of aminobenzoate precursors (aminobenzoic acids) and their ester derivatives, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the underlying principles governing the spectral differences and provide detailed experimental protocols to empower researchers in their analytical workflows.
The Spectroscopic Tale of Esterification: From Carboxylic Acid to Ester
The conversion of an aminobenzoic acid to its ester via methods like Fischer esterification involves the reaction of the carboxylic acid group with an alcohol in the presence of an acid catalyst.[2] This seemingly simple functional group modification induces significant changes in the molecule's electronic and vibrational properties, which are readily detected by various spectroscopic methods. Understanding these changes is paramount for reaction monitoring and quality control.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromes (substituents on the chromophore that modify the wavelength and intensity of absorption).
Precursor vs. Ester: A Subtle Shift
Both aminobenzoic acids and their esters possess a benzene ring substituted with an amino group and a carbonyl-containing group, which together form a conjugated system. The amino group acts as a powerful auxochrome, donating electron density to the ring and shifting the λmax to longer wavelengths.
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the determination and comparison of the UV absorption spectra of aminobenzoate precursors and esters.
Objective: To determine the wavelength of maximum absorption (λmax) and molar absorptivity (ε) of an aminobenzoic acid and its corresponding ester in a suitable solvent (e.g., ethanol).
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Micropipettes
-
Analytical balance
-
Aminobenzoic acid (e.g., p-aminobenzoic acid)
-
Aminobenzoate ester (e.g., ethyl p-aminobenzoate)
-
Spectroscopic grade ethanol[3]
Procedure:
-
Solvent Selection: Choose a solvent that dissolves both the precursor and the ester and is transparent in the UV range of interest (typically 200-400 nm). Spectroscopic grade ethanol is a common choice.[3]
-
Standard Solution Preparation: Accurately weigh a known amount of the aminobenzoic acid and its ester and dissolve them in the chosen solvent in separate volumetric flasks to prepare stock solutions of known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solutions to prepare a series of working standards of varying concentrations.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).[3]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to subtract any absorbance from the solvent and the cuvette.[3]
-
Sample Measurement: Measure the absorbance of each working standard, starting from the most dilute solution.[3]
-
Data Analysis: Plot absorbance versus concentration to generate a calibration curve and determine the molar absorptivity (ε) from the slope (according to the Beer-Lambert Law). Identify the λmax from the spectral data.
References
A Comparative Guide to Alternative Reagents for Methyl 2-amino-5-bromo-4-chlorobenzoate in Synthesis
In the landscape of modern synthetic and medicinal chemistry, the selection of appropriately functionalized building blocks is a critical determinant of a research program's success. Methyl 2-amino-5-bromo-4-chlorobenzoate has established itself as a valuable intermediate, particularly in the synthesis of kinase inhibitors and other biologically active heterocyclic scaffolds like quinazolinones. The strategic placement of the amino, bromo, and chloro substituents provides a versatile platform for a variety of chemical transformations. However, the evolving demands of drug discovery and process development necessitate a broader palette of reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, offering insights into their synthesis, reactivity, and potential applications, supported by available experimental data.
The Rationale for Seeking Alternatives
The pursuit of alternatives to this compound is driven by several key factors in contemporary drug development:
-
Modulation of Physicochemical Properties: The nature of the halogen substituent can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. Replacing bromine with other halogens or bioisosteric groups can fine-tune these properties to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Exploration of New Chemical Space: Novel substitution patterns can lead to the discovery of new intellectual property and compounds with improved efficacy or novel mechanisms of action.
-
Optimization of Synthetic Routes: The reactivity of the aryl halide is a crucial factor in the efficiency of cross-coupling reactions. In some cases, a more reactive (e.g., iodo) or a more cost-effective (e.g., chloro) analog may be advantageous.
-
Bioisosteric Replacement: The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is a powerful tool in medicinal chemistry to enhance a compound's biological activity and pharmacokinetic properties.[1][2]
Comparative Analysis of Key Alternatives
This guide will focus on a comparative analysis of several key alternatives to this compound, primarily involving modifications at the 5-position of the anthranilate ring.
| Reagent | Key Features |
| This compound | The benchmark reagent, offering a balance of reactivity and stability. |
| Methyl 2-amino-4,5-dichlorobenzoate | A potentially more cost-effective alternative, though with reduced reactivity in some cross-coupling reactions. |
| Methyl 2-amino-4-chloro-5-fluorobenzoate | The fluorine atom can enhance metabolic stability and binding affinity. |
| Methyl 2-amino-4-chloro-5-iodobenzoate | The most reactive of the halogenated analogs in palladium-catalyzed cross-coupling reactions. |
| Methyl 2-amino-4-chloro-5-cyanobenzoate | The cyano group acts as a versatile synthetic handle and can serve as a hydrogen bond acceptor. |
Reactivity in Key Synthetic Transformations
The utility of these anthranilate esters is largely defined by their performance in two key types of reactions: quinazolinone synthesis and palladium-catalyzed cross-coupling reactions.
Quinazolinone Synthesis
The Niementowski reaction, a classic method for synthesizing quinazolinones, involves the condensation of an anthranilic acid or its ester with an amide.[3][4] The reaction is typically carried out at elevated temperatures and can be facilitated by microwave irradiation.[5] The nature of the substituents on the anthranilate ring can influence the reaction conditions and yields.
While direct comparative studies are scarce, we can collate data from various sources to provide an overview of the conditions and outcomes for the synthesis of quinazolinone scaffolds from our target anthranilates.
Table 1: Representative Conditions for Quinazolinone Synthesis
| Starting Anthranilate Ester | Reaction Partner | Conditions | Product | Yield | Reference |
| This compound | Formamide | 130-140°C, 4-6 h | 6-Bromo-7-chloroquinazolin-4(3H)-one | ~90% | [6] |
| Methyl 2-amino-4-chlorobenzoate | Acetic Anhydride, then Hydrazine | Reflux | 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one | Good | [7] |
| Methyl anthranilate | Acetyl Chloride, then Hydrazine | Microwave | 3-Amino-2-methylquinazolin-4(3H)-one | Not specified | [8] |
Note: The reaction conditions and partners in the table are not identical, and thus the yields are not directly comparable. However, this data provides a valuable starting point for reaction optimization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental transformations in modern organic synthesis.[9][10] The reactivity of the aryl halide in the oxidative addition step of the catalytic cycle is a critical factor determining the success of these reactions. The general reactivity trend for aryl halides in palladium-catalyzed coupling is I > Br > Cl.[5][11]
Table 2: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling
| Aryl Halide | Relative Reactivity | Rationale |
| Aryl Iodide | Highest | The C-I bond is the weakest, facilitating oxidative addition to the palladium catalyst. |
| Aryl Bromide | Intermediate | Offers a good balance of reactivity and stability. |
| Aryl Chloride | Lowest | The C-Cl bond is the strongest, often requiring more forcing conditions and specialized catalyst systems. |
This trend suggests that Methyl 2-amino-4-chloro-5-iodobenzoate would be the most reactive substrate in these transformations, allowing for milder reaction conditions and potentially higher yields. Conversely, Methyl 2-amino-4,5-dichlorobenzoate would be the least reactive, likely requiring more active catalyst systems or higher temperatures to achieve comparable results to its bromo- and iodo-counterparts.
Experimental Protocols
Synthesis of 6-Bromo-7-chloroquinazolin-4(3H)-one from this compound (Adapted from Niementowski Reaction)[6]
Materials:
-
This compound (1.0 eq)
-
Formamide (4.0 eq)
-
Heating apparatus with temperature control
-
Round-bottom flask
-
Stir bar
Procedure:
-
Combine this compound and formamide in a round-bottom flask.
-
Heat the mixture to 130-140°C with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield crude 6-bromo-7-chloroquinazolin-4(3H)-one.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Representative Suzuki-Miyaura Coupling of an Aryl Bromide (General Protocol)
Materials:
-
Aryl Bromide (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100°C with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
General Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of quinazolinones from substituted methyl 2-aminobenzoates.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
The selection of a specific substituted methyl anthranilate is a strategic decision that should be guided by the specific goals of the synthetic campaign. While This compound provides a reliable and versatile starting point, its alternatives offer distinct advantages. For instance, the iodo-analog is ideal for rapid reaction optimization in early-stage discovery due to its high reactivity, whereas the dichloro-analog might be preferred for large-scale synthesis where cost is a primary concern. The fluoro- and cyano-analogs provide avenues for fine-tuning the biological and pharmacokinetic properties of the final products.
Future research in this area should focus on the development of direct, side-by-side comparative studies to quantify the reactivity differences between these valuable building blocks under standardized conditions. Such data would be invaluable to the scientific community, enabling more rational and efficient design of synthetic routes for the discovery and development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and antibacterial activities of novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4 (3H)-One - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 11. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review [ouci.dntb.gov.ua]
The Synthesis of Aminobenzothiazoles: A Comparative Guide to Conventional and Microwave-Assisted Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 2-aminobenzothiazole scaffold stands out as a "privileged" heterocyclic motif. Its derivatives are integral to a wide array of pharmacologically active agents and functional materials. Consequently, the efficiency and environmental impact of its synthesis are of paramount concern to the scientific community. This guide provides an in-depth, data-driven comparison of conventional and microwave-assisted synthesis (MAOS) of aminobenzothiazoles, offering insights into the underlying principles and practical outgrowths of each approach.
The Chemical Bedrock: Understanding Aminobenzothiazole Synthesis
The cornerstone of many synthetic routes to 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate source, followed by an oxidative cyclization. This process, often referred to as the Hugershoff reaction, typically involves the in-situ formation of an arylthiourea intermediate, which then undergoes intramolecular electrophilic substitution to form the benzothiazole ring.
The Conventional Approach: A Time-Honored Path
Traditional methods for aminobenzothiazole synthesis rely on conventional heating, typically through refluxing the reactants in a suitable solvent for an extended period. This approach, while well-established, often necessitates long reaction times and can lead to the formation of byproducts, complicating purification.
Representative Conventional Synthesis Protocol:
A common conventional method involves the reaction of a substituted aniline with ammonium thiocyanate in an acidic ethanolic solution, followed by cyclization induced by bromine in glacial acetic acid.
Step-by-Step Protocol:
-
Equimolar quantities of the substituted aniline (0.02 mol) and ammonium thiocyanate (1.5 g, 0.02 mol) are dissolved in ethanol containing 2 mL of concentrated hydrochloric acid.
-
To this solution, bromine in glacial acetic acid (2.7 mL, 0.05 mol) is added.
-
The reaction mixture is refluxed for 1 hour.
-
After reflux, the mixture is cooled in an ice-water bath.
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
The crude product is then recrystallized from rectified spirit to yield the purified 2-aminobenzothiazole derivative.[1]
The Microwave Revolution: A Leap in Efficiency and Sustainability
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods.[2] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner products, and reduced energy consumption.[2][3][4] This is due to the efficient and uniform heating of the reaction mixture through direct interaction with polar molecules, a stark contrast to the slower, conductive heating of conventional methods.[2]
Representative Microwave-Assisted Synthesis Protocol:
In a typical microwave-assisted synthesis of aminobenzothiazoles, the reactants are irradiated in a dedicated microwave reactor, often for a fraction of the time required for conventional heating.
Step-by-Step Protocol:
-
Substituted anilines are reacted with thiocyanates.
-
This is followed by cyclization with bromine.
-
The reaction is carried out using a solution-based microwave technique.[5]
-
The reaction mixture is subjected to microwave irradiation for a short period (e.g., a few minutes).
-
Post-irradiation, the product is isolated and purified using standard procedures.
Head-to-Head Comparison: Performance and Green Chemistry Metrics
The advantages of microwave-assisted synthesis over conventional methods become evident when comparing key performance indicators and green chemistry metrics.
Performance Data:
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Source(s) |
| Reaction Time | 2-15 hours | 2-8 minutes | [3][4] |
| Yield (%) | Varies, often lower | Appreciably higher | [3][5] |
| Energy Consumption | Higher | Lower | [2] |
| Solvent Usage | Often requires significant volumes | Can be reduced or performed solvent-free | [2][3] |
Green Chemistry Metrics:
To provide a more quantitative assessment of the environmental impact, we can consider metrics such as Atom Economy and E-Factor.
-
Atom Economy measures the efficiency of a reaction in converting reactants to the desired product. An ideal atom economy is 100%.
-
E-Factor (Environmental Factor) is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a greener process.
Experimental Workflows: A Visual Comparison
The following diagrams, generated using Graphviz, illustrate the workflows for both conventional and microwave-assisted synthesis of aminobenzothiazoles, highlighting the streamlined nature of the microwave approach.
Discussion: Causality and Scientific Integrity
The enhanced performance of microwave-assisted synthesis is rooted in its unique heating mechanism. Unlike conventional heating, which relies on thermal conduction from the vessel walls, microwaves directly energize polar molecules within the reaction mixture. This rapid, uniform, and localized heating leads to a significant increase in reaction rates.[2] The ability to precisely control the temperature and pressure in a microwave reactor further contributes to cleaner reactions with fewer side products, thus simplifying purification and improving overall yield.
From a green chemistry perspective, the benefits are multi-faceted. The dramatic reduction in reaction time translates to lower energy consumption.[2] Furthermore, the efficiency of microwave heating often allows for reactions to be conducted with minimal or no solvent, a major step towards reducing chemical waste.[2][3] The self-validating nature of these protocols lies in their reproducibility and the consistent observation of improved outcomes across a wide range of heterocyclic syntheses.
Conclusion and Recommendations
The evidence strongly supports the superiority of microwave-assisted synthesis for the preparation of aminobenzothiazoles. For researchers and drug development professionals, the adoption of MAOS offers a pathway to accelerated discovery and more sustainable manufacturing processes. The significant reduction in reaction times allows for higher throughput in library synthesis and lead optimization. The improved yields and cleaner reaction profiles streamline downstream processing, reducing costs and environmental impact. While the initial investment in microwave instrumentation is a consideration, the long-term benefits in terms of efficiency, sustainability, and innovation make it a compelling choice for the modern chemical laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of PABA Derivatives on Dihydropteroate Synthase
This guide provides an in-depth technical comparison of various para-aminobenzoic acid (PABA) derivatives as inhibitors of dihydropteroate synthase (DHPS). It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and the design of novel therapeutics targeting the folate biosynthesis pathway.
Introduction: Dihydropteroate Synthase as a Critical Antimicrobial Target
Dihydropteroate synthase (DHPS) is a pivotal enzyme in the folate biosynthetic pathway of many microorganisms, including bacteria and primitive eukaryotes.[1][2][3] This pathway is essential for the synthesis of nucleic acids, the building blocks of DNA and RNA, and is therefore critical for cellular growth and replication.[1][3] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with PABA to form 7,8-dihydropteroate.[2] Crucially, mammals do not possess the enzymatic machinery for de novo folate synthesis and instead obtain it from their diet.[1][3] This fundamental metabolic difference makes DHPS an attractive and selective target for antimicrobial agents.[3][4]
The sulfonamides, a class of PABA derivatives, were among the first clinically successful antibiotics and function by inhibiting DHPS.[1][4] However, the emergence of widespread resistance has necessitated the development of novel DHPS inhibitors.[2][5] This guide will explore the inhibitory mechanisms of PABA derivatives, compare their potencies, and provide detailed experimental protocols for their evaluation.
Mechanism of Inhibition: Competitive Antagonism of PABA
PABA derivatives, most notably the sulfonamides, act as competitive inhibitors of DHPS.[1][3][4] Their structural similarity to the natural substrate, PABA, allows them to bind to the enzyme's active site.[1][6] By occupying the PABA-binding pocket, these inhibitors prevent the productive binding of PABA, thereby halting the synthesis of dihydropteroate and, consequently, folate.[1][3] This leads to a bacteriostatic effect, where bacterial growth and division are arrested.[4]
The following diagram illustrates the competitive inhibition of DHPS by a PABA derivative.
Caption: Competitive inhibition of DHPS by PABA derivatives.
Comparative Analysis of PABA Derivative Inhibitors
The inhibitory potency of PABA derivatives against DHPS is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][8] A lower IC50 value indicates a more potent inhibitor. The following table provides a comparative overview of the inhibitory activities of selected PABA derivatives against DHPS from various microbial sources.
| PABA Derivative | Microbial Source of DHPS | IC50 (µM) | Reference |
| Sulfamethoxazole | Escherichia coli | 1.5 | [2] |
| Sulfadiazine | Pneumocystis carinii | 2.3 | [9] |
| Dapsone | Pneumocystis carinii | 0.8 | [9] |
| Compound 11a (N-Sulfonamide 2-pyridone) | Bacterial DHPS | 2.76 µg/mL | [10][11] |
| Pyrimido[4,5-c]pyridazine Derivative | Bacillus anthracis | Varies | [12] |
Note: The inhibitory activity of PABA derivatives can vary significantly depending on the specific chemical structure of the derivative and the microbial source of the DHPS enzyme.
Experimental Protocols for Assessing DHPS Inhibition
The accurate determination of the inhibitory potency of PABA derivatives is crucial for drug development. The following section details a robust, self-validating protocol for an in vitro DHPS activity assay and subsequent IC50 determination.
In Vitro Dihydropteroate Synthase (DHPS) Activity Assay
This protocol is based on a coupled enzymatic spectrophotometric assay, which offers high sensitivity and is amenable to automation.[13][14] The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) solution
-
para-Aminobenzoic acid (PABA) solution
-
Purified Dihydrofolate Reductase (DHFR)
-
NADPH solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
Test compounds (PABA derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, DHPP, PABA, DHFR, and NADPH. The final concentrations of these components should be optimized for the specific DHPS enzyme being studied.
-
Add the Inhibitor: Add varying concentrations of the PABA derivative (test compound) to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no DHPS enzyme).
-
Initiate the Reaction: Initiate the enzymatic reaction by adding the purified DHPS enzyme to each well.
-
Monitor the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).[5]
-
Calculate the Initial Reaction Rates: Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
Determination of IC50 Values
The IC50 value is determined by measuring the DHPS activity in the presence of a range of inhibitor concentrations.[5][7]
Procedure:
-
Perform the DHPS Activity Assay: Follow the protocol outlined in section 4.1, using a series of dilutions of the PABA derivative.
-
Normalize the Data: Express the initial reaction rates as a percentage of the activity of the positive control (no inhibitor).
-
Plot the Data: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. This will typically generate a sigmoidal dose-response curve.[7]
-
Determine the IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition of the enzyme activity. This can be determined by fitting the data to a suitable model, such as a four-parameter logistic equation, using a data analysis software like GraphPad Prism.[5][15]
The following diagram illustrates the workflow for determining the IC50 of a DHPS inhibitor.
Caption: Workflow for IC50 determination of DHPS inhibitors.
Structure-Activity Relationships (SAR)
The inhibitory potency of PABA derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective inhibitors. Key structural features that influence the activity of sulfonamides include:
-
The Sulfonamide Group (-SO2NH-): This group is essential for activity, mimicking the carboxylate group of PABA.
-
The Aniline Ring: The para-amino group is critical for binding to the active site.
-
Substituents on the Sulfonamide Nitrogen: The nature of the substituent can significantly impact the inhibitor's pKa and, consequently, its binding affinity.[9]
Recent research has also focused on developing inhibitors that target the pterin-binding pocket of DHPS, which is distinct from the PABA-binding site.[12][16] This approach may offer a strategy to overcome resistance to traditional sulfonamides.[17]
Conclusion
PABA derivatives, particularly sulfonamides, have been a cornerstone of antimicrobial therapy for decades by effectively targeting DHPS. This guide has provided a comprehensive overview of their mechanism of action, a comparative analysis of their inhibitory potencies, and detailed experimental protocols for their evaluation. As antibiotic resistance continues to be a major global health threat, a thorough understanding of the principles outlined in this guide is essential for the development of the next generation of DHPS inhibitors.
References
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Grant Details | Paper Digest [paperdigest.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-5-bromo-4-chlorobenzoate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Methyl 2-amino-5-bromo-4-chlorobenzoate (CAS No. 765211-09-4) are not merely procedural hurdles; they are integral components of rigorous scientific practice.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in regulatory standards and field-proven insights.
Hazard Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic amine. This chemical class dictates its primary disposal pathway and necessary precautions.
-
Halogenated Compound: The presence of bromine and chlorine atoms classifies this as a halogenated organic compound.[2][3][4] The disposal of organic solvents containing halogens is strictly regulated and often involves high-cost incineration processes to prevent the formation of toxic byproducts like dioxins and furans.[5] Therefore, this waste must never be mixed with non-halogenated solvent waste.[5]
-
Aromatic Amine: Aromatic amines as a class can exhibit varying levels of toxicity, and some are known or suspected carcinogens. The Occupational Safety and Health Administration (OSHA) maintains stringent standards for handling carcinogenic or "Particularly Hazardous Chemicals".[6][7][8] While this specific compound may not be explicitly listed, treating it with a high degree of caution is a cornerstone of laboratory safety.
-
Acute Toxicity & Irritation: Safety Data Sheets (SDS) for structurally similar compounds, such as Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate, indicate that they are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9][10][11]
Hazard Summary Table
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[9] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[9] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[9][10] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation.[9] |
| Hazardous to the Aquatic Environment | Long-term | H411: Toxic to aquatic life with long lasting effects.[9] |
Personal Protective Equipment (PPE) Protocol
Given the hazard profile, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier against dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., Nitrile rubber). Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][12]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron. Ensure legs and feet are covered with long pants and closed-toe shoes.
-
Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator with appropriate particulate filters is mandatory.[10]
Waste Segregation and Containerization: The Critical First Step
Proper segregation at the point of generation is the most critical step in ensuring compliant disposal. The Resource Conservation and Recovery Act (RCRA) establishes the federal framework for hazardous waste management, which is enforced by the Environmental Protection Agency (EPA).[13][14]
-
Designate a Waste Stream: This compound must be disposed of as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" if in solution.
-
Select the Correct Container:
-
Use only containers designated for hazardous chemical waste. The original product container can be used if it is in good condition.[15]
-
Containers must be made of a material compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for acidic solutions.[14][15]
-
The container must have a secure, leak-proof screw-top cap.[5][14]
-
-
Proper Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[14]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the major components and their approximate percentages if it is a mixture.
-
Clearly mark the associated hazards (e.g., "Toxic," "Irritant").
-
Step-by-Step Disposal and Decontamination Procedures
Disposal of Residual and Contaminated Materials
-
Collect Waste: In a designated chemical fume hood, collect all waste containing this compound. This includes residual solid material, contaminated weighing papers, gloves, and disposable labware.
-
Containerize: Place the collected solid waste directly into your designated and pre-labeled "Halogenated Organic Solid Waste" container.
-
Rinsate Collection: For contaminated glassware, rinse with a minimal amount of an appropriate organic solvent (e.g., acetone or ethanol). This rinsate is now hazardous waste. Collect the first one to two rinses in a separate, properly labeled "Halogenated Organic Liquid Waste" container. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institution's Environmental Health and Safety (EHS) office.
Disposal of Bulk or Unused Product
-
Do Not Attempt Neutralization: Chemical neutralization is not a recommended disposal method for this compound and can create unintended hazardous byproducts.
-
Package for Disposal: The entire, unopened, or partially used container of the chemical should be disposed of as-is. Ensure the container is securely sealed and the original label is intact and legible.
-
Over-packing: Place the container in a secondary containment bin and transfer it to your laboratory's designated Satellite Accumulation Area (SAA).[15]
Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[15][16]
-
Ensure incompatible wastes are segregated. For example, keep this halogenated waste separate from strong acids, bases, and oxidizers.[15]
-
Arrange for pickup by your institution's EHS department. Laboratories are typically allowed to accumulate waste for a specific period (e.g., 90 days or up to one year for partially filled containers in an SAA) before it must be transported to a licensed waste disposal facility.[14][15]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.[9]
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.
-
Control Personal Contact: Don appropriate PPE, including respiratory protection if dust is present.
-
Contain & Clean:
-
For solid spills, gently sweep or vacuum up the material. Avoid generating dust .[9] Use a vacuum cleaner equipped with a HEPA filter.
-
Place all spilled material and contaminated cleaning supplies into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. danielshealth.com [danielshealth.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Safely Handling Methyl 2-amino-5-bromo-4-chlorobenzoate
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. Methyl 2-amino-5-bromo-4-chlorobenzoate, a halogenated aromatic amine, is a valuable building block, but its structure suggests potential hazards that necessitate meticulous handling protocols. This guide provides an in-depth, procedural framework for its safe use, grounded in established safety principles and data from structurally similar compounds. The causality behind each recommendation is explained to foster a deep, intuitive understanding of laboratory safety.
Core Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound (CAS 765211-09-4) is not widely available, we can infer its hazard profile from analogous compounds like Methyl 2-amino-5-chlorobenzoate and other halogenated aromatics.[1][2][3] This process of "hazard analogy" is a cornerstone of proactive laboratory safety when dealing with new or sparsely documented substances.
The primary anticipated hazards are summarized below.[2][3]
| Hazard Classification | GHS Hazard Statement | Rationale and Anticipated Effects |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Halogenated aromatic compounds can defat the skin and cause local irritation upon contact.[1][2][3] Prolonged exposure may lead to dermatitis. |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation | The fine, crystalline nature of this solid poses a significant risk of mechanical and chemical irritation if it enters the eyes, potentially causing serious damage.[2][3][4] |
| STOT SE, Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort.[2][3] |
| Acute Toxicity, Oral (Potential) | H301: Toxic if swallowed (potential) | Some related bromo- and chloro-anilines exhibit acute oral toxicity.[5] Therefore, ingestion must be strictly avoided. |
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a potential hazard; it should never be the only one.[6] The primary method for controlling exposure to powdered chemicals like this compound is through robust engineering controls.
Mandatory Procedure: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and operational chemical fume hood.[1][7]
-
Causality: A fume hood provides constant airflow that captures and exhausts airborne dust and vapors, preventing them from entering the user's breathing zone.[7] This is the most effective way to mitigate the risk of respiratory irritation.[7] When weighing, be mindful that the airflow may affect the accuracy of analytical balances; use a draft shield or place the balance deep within the hood to minimize fluctuations.[4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be a deliberate process based on a risk assessment.[8] The following protocol outlines the minimum required PPE for handling this compound.
PPE Selection Workflow
Caption: PPE selection workflow for handling the target chemical.
Step-by-Step PPE Application
-
Eye and Face Protection :
-
Minimum Requirement : Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times.[2][3][8] Safety glasses with side shields do not provide adequate protection against fine dusts or splashes.[8]
-
Enhanced Precaution : When transferring larger quantities or if there is a significant risk of splashing (e.g., during quenching of a reaction), a full-face shield must be worn in addition to chemical splash goggles.[1][9]
-
Causality : This dual-layer protection is critical to prevent the solid particles from causing severe eye irritation.[2][3]
-
-
Skin and Body Protection :
-
Gloves : Wear chemical-resistant nitrile gloves.[7][10] Given the compound's irritant nature, double-gloving is recommended to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs. Check gloves for any holes or tears before use.[7]
-
Lab Coat : A clean, long-sleeved laboratory coat must be worn and fully fastened. This protects your skin and personal clothing from contamination by dust or spills.[1][7]
-
Apparel : Wear long pants and closed-toe shoes to ensure no skin is exposed.[1][11]
-
Causality : Halogenated organic compounds can be absorbed through the skin or cause local irritation.[1] A comprehensive barrier is essential to prevent direct contact.[2][3]
-
-
Respiratory Protection :
-
Standard Operations : When working within a properly functioning fume hood, additional respiratory protection is typically not required.[1]
-
Non-Standard Operations : If engineering controls are insufficient or in the event of a spill outside of a hood, a NIOSH-approved N95 dust respirator should be used to prevent inhalation.[12]
-
Causality : The primary inhalation risk is from airborne dust.[12] An N95 respirator effectively filters these fine particles, protecting the respiratory tract from irritation.[2][3]
-
Safe Handling and Operational Plan
A systematic approach to handling minimizes the generation of dust and the potential for spills.[4]
-
Preparation :
-
Weighing and Transfer :
-
Keep the container of the chemical closed as much as possible.[4]
-
Use a spatula to carefully transfer small amounts of the powder to a weigh boat. Avoid pouring directly from the bottle, which can generate dust and cause spills.[4]
-
Close the primary container immediately after dispensing.
-
To dissolve, add the solvent to the vessel containing the weighed powder. Do not add the powder to a large volume of stirred solvent, which can cause dust to become airborne.
-
-
Post-Handling Cleanup :
-
Carefully wipe down spatulas and the work surface with a damp cloth or towel to collect any residual dust without aerosolizing it.
-
Dispose of the bench cover, contaminated wipes, and used gloves as hazardous waste.
-
Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[11][12]
-
Spill and Disposal Management
Accidents can happen, and a clear, pre-defined plan is crucial for a safe and effective response.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal Plan
-
Segregation is Key : Halogenated organic waste must be collected separately from non-halogenated waste.[1] Create a designated, clearly labeled hazardous waste container for "Halogenated Solid Waste."
-
Container Management : The waste container must be kept tightly closed when not in use and stored in a designated satellite accumulation area.[1][11]
-
Disposal Procedure :
-
All contaminated materials, including gloves, bench covers, weigh boats, and cleanup materials, must be placed in the designated waste container.
-
Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) inside the fume hood, and the rinsate must be collected as halogenated liquid waste.[1]
-
Follow all institutional and local regulations for the final disposal of the hazardous waste container.[2][12]
-
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. aksci.com [aksci.com]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. uwlax.edu [uwlax.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hsa.ie [hsa.ie]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. gz-supplies.com [gz-supplies.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

